Antimycobacterial agent-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H34ClN3O |
|---|---|
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
6-chloro-2-ethyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H34ClN3O/c1-6-22-24(29-17-21(26)13-14-23(29)28-22)25(30)27-16-15-20(5)12-8-11-19(4)10-7-9-18(2)3/h9,11,13-15,17H,6-8,10,12,16H2,1-5H3,(H,27,30)/b19-11+,20-15+ |
InChI-Schlüssel |
LYHUDSOKXLPBJT-NKFKFSAASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unable to Identify "Antimycobacterial Agent-5" in Scientific Literature
A thorough investigation of scientific databases and publications has revealed no specific compound or agent designated as "Antimycobacterial agent-5." This term does not appear to be a standardized or widely recognized nomenclature in the field of mycobacterial research.
The discovery of novel antimycobacterial agents is a significant area of research aimed at combating tuberculosis and other mycobacterial infections, particularly with the rise of drug-resistant strains.[1][2][3][4][5] Scientists employ various strategies, including screening natural products, synthetic compound libraries, and repurposing existing drugs to identify new therapeutic candidates.[5][6][7][8][9]
These research efforts have led to the identification of numerous promising compounds with antimycobacterial activity, which are often categorized based on their chemical class, such as alkaloids, peptides, terpenoids, and steroids.[2][3][4] For instance, natural products like rufomycin I and hapalindole A have demonstrated potent activity against Mycobacterium tuberculosis.[2][3] Additionally, high-throughput screening of large chemical libraries has uncovered novel scaffolds with antimycobacterial potential.[5][6][10][11]
The process of discovering and isolating these agents involves a series of established experimental protocols:
-
Screening Assays: Initial identification of potential antimycobacterial compounds is often achieved through high-throughput screening assays. These can be cell-based phenotypic screens that measure the inhibition of bacterial growth or target-based screens that assess the inhibition of a specific enzyme or pathway essential for mycobacterial survival.[8][10] Common methods include the microplate Alamar blue assay (MABA) and bioluminescence-based assays.[10][12]
-
Bioactivity-Guided Fractionation: For natural product discovery, this technique is crucial. An initial extract from a natural source (e.g., a plant, marine sponge, or microorganism) that shows activity is subjected to a series of separation and purification steps.[12][13] At each stage, the resulting fractions are tested for antimycobacterial activity to guide the isolation of the pure, active compound.
-
Structure Elucidation: Once a pure active compound is isolated, its chemical structure is determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13]
Due to the lack of a specific chemical entity identified as "this compound," it is not possible to provide the detailed technical guide, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested.
To proceed with this request, a more specific identifier for the agent of interest is required. This could include:
-
The chemical name or structure of the compound.
-
A reference to a specific scientific publication (e.g., a journal article or patent) that describes the discovery and isolation of this agent.
-
The name of the research group or institution that has reported on "this compound."
Without this essential information, the core requirements of the request cannot be fulfilled.
References
- 1. Revisiting the potential of natural products in antimycobacterial therapy: advances in drug discovery and semisynthetic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Antimycobacterial Agents [repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ANTI- MYCOBACTERIAL SCREENING METHODS FOR NEW COMPOUNDS IDENTIFICATION | Semantic Scholar [semanticscholar.org]
- 11. Screening of antitubercular compound library identifies novel ATP synthase inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Characterization of Anti-Mycobacterial Natural Products from a Petrosia sp. Marine Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Telacebec (Q203): A Technical Guide to a Novel Antimycobacterial Agent
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the development of novel therapeutic agents with unique mechanisms of action. Telacebec (Q203), a first-in-class imidazo[1,2-a]pyridine-3-carboxamide, has emerged as a promising clinical candidate, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Telacebec, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the electron transport chain of M. tuberculosis.[1][3] This complex is a critical component of cellular respiration, responsible for the transfer of electrons from menaquinol (B15198786) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate a proton motive force. This force is subsequently utilized by ATP synthase to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.
By binding to the QcrB subunit, Telacebec effectively blocks the electron transport chain, leading to a rapid depletion of intracellular ATP levels.[2][3] This disruption of energy metabolism is catastrophic for the bacterium, ultimately resulting in cell death. The high specificity of Telacebec for the mycobacterial cytochrome bc1 complex contributes to its potent and selective activity.
Signaling Pathway: Disruption of the Electron Transport Chain
The following diagram illustrates the inhibitory effect of Telacebec on the M. tuberculosis electron transport chain.
Quantitative Data: In Vitro Activity of Telacebec
The potent activity of Telacebec against M. tuberculosis has been quantified through various in vitro assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Telacebec against drug-susceptible, MDR, and XDR strains of M. tuberculosis.
| Strain/Isolate | Resistance Profile | MIC (µg/mL) | MIC (nM) | Reference |
| H37Rv | Drug-Susceptible | 0.0015 | 2.7 | [3] |
| Intracellular H37Rv | Drug-Susceptible | 0.00015 | 0.28 | [3] |
| MDR Isolates | Resistant to at least isoniazid (B1672263) and rifampicin | 0.00012 - 0.001 | 0.22 - 1.8 | [1] |
| XDR Isolates | MDR plus resistance to a fluoroquinolone and a second-line injectable agent | 0.00012 - 0.001 | 0.22 - 1.8 | [1] |
Experimental Protocols
The characterization of Telacebec's mechanism of action relies on a suite of specialized experimental protocols. Detailed methodologies for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.
Workflow Diagram:
Detailed Protocol:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of Telacebec in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to all wells.
-
Add 100 µL of the Telacebec stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well of the dilution series.
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted inoculum 1:25 in Middlebrook 7H9-S broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 30 µL of a freshly prepared 1:1 mixture of 0.02% resazurin (B115843) (Alamar Blue) and 10% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of Telacebec that prevents a color change of the resazurin from blue (no metabolic activity) to pink (metabolic activity).
-
Intracellular Activity Assay
This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within host macrophages.
Detailed Protocol:
-
Macrophage Culture and Infection:
-
Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate and culture until a confluent monolayer is formed.
-
Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria and Drug Treatment:
-
After infection, wash the cells three times with warm phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of Telacebec to the infected cells. Include a drug-free control.
-
-
Incubation and Cell Lysis:
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, aspirate the medium and lyse the macrophages with 0.05% Triton X-100 in sterile water for 10 minutes.
-
-
Colony Forming Unit (CFU) Enumeration:
-
Perform serial dilutions of the cell lysate in PBS with 0.05% Tween 80.
-
Plate the dilutions on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of CFUs for each treatment condition and compare to the untreated control to determine the intracellular efficacy of Telacebec.
-
ATP Measurement Assay
This assay quantifies the intracellular ATP levels in M. tuberculosis following treatment with Telacebec to confirm its mechanism of action.
Detailed Protocol:
-
Bacterial Culture and Drug Treatment:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Expose the bacterial culture to different concentrations of Telacebec for a defined period (e.g., 24 hours). Include an untreated control.
-
-
ATP Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells to release intracellular ATP. This can be achieved through methods such as sonication or chemical lysis.
-
-
ATP Quantification:
-
Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo).
-
Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Normalize the ATP levels to the number of viable bacteria (e.g., by CFU counting) or total protein concentration.
-
Compare the ATP levels in Telacebec-treated samples to the untreated control to determine the extent of ATP depletion.
-
Conclusion
Telacebec (Q203) represents a significant advancement in the development of new antimycobacterial agents. Its novel mechanism of action, the inhibition of the cytochrome bc1 complex, leads to a potent bactericidal effect against both drug-susceptible and highly resistant strains of M. tuberculosis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising new compound and to discover the next generation of antimycobacterial drugs. The continued investigation into the structure-activity relationships and potential for combination therapy will be crucial in positioning Telacebec as a cornerstone of future tuberculosis treatment regimens.
References
An In-depth Technical Guide to the Antimycobacterial Agent: Isoniazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (B1672263), also known as isonicotinic acid hydrazide (INH), is a cornerstone in the treatment of tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis. Since its introduction in 1952, isoniazid has remained a primary first-line antitubercular agent due to its high potency and specificity.[1][2] It is used in combination therapy for active tuberculosis and as a monotherapy for latent TB infection.[3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for isoniazid, tailored for the scientific community.
Chemical Structure and Properties
Isoniazid is a synthetic derivative of isonicotinic acid. Its relatively simple structure consists of a pyridine (B92270) ring with a hydrazide group at the 4-position.[4]
Chemical Structure:
Image Source: Wikimedia Commons
The key physicochemical properties of isoniazid are summarized in the table below.
| Property | Value | References |
| IUPAC Name | pyridine-4-carbohydrazide | [3] |
| Molecular Formula | C₆H₇N₃O | [5] |
| Molecular Weight | 137.14 g/mol | [5] |
| Melting Point | 170–173 °C | [6] |
| Solubility in Water | 1 g in 8 ml (125 mg/mL) at 20°C | [5][7] |
| Solubility in Ethanol (B145695) | 1 g in 50 ml (20 mg/mL) | [5] |
| pKa (Strongest Basic) | 3.35 | [8] |
| LogP | -0.7 | [3] |
Antimycobacterial Properties
Mechanism of Action
Isoniazid is a prodrug that requires activation by a mycobacterial enzyme.[2][9] Its bactericidal effect is primarily exerted on actively dividing mycobacteria, while it is bacteriostatic against slowly replicating organisms.[2][3] The mechanism involves a multi-step process that ultimately disrupts the synthesis of the mycobacterial cell wall.
The key steps are:
-
Uptake: Isoniazid enters the mycobacterial cell via passive diffusion.[2]
-
Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase enzyme, KatG.[1][9] This activation process converts the prodrug into a variety of reactive species, including an isonicotinic acyl radical.[2][5]
-
Target Inhibition: The activated form of isoniazid covalently binds with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form an INH-NAD adduct.[1][3] This adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene.[3][9]
-
Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier. Inhibition of InhA blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, cell death.[9][10]
dot
Caption: Mechanism of action of Isoniazid.
Spectrum of Activity and Resistance
Isoniazid exhibits a narrow spectrum of activity, primarily targeting members of the Mycobacterium tuberculosis complex, including M. tuberculosis, M. bovis, and M. kansasii.[3] It is largely ineffective against other microorganisms.
Resistance to isoniazid can emerge through mutations in the genes involved in its mechanism of action. The most common mutations are found in the katG gene, which can lead to a decrease or loss of the catalase-peroxidase activity required to activate the prodrug.[1] Mutations in the promoter region of the inhA gene can also confer resistance, typically at a lower level.[1]
The table below shows the typical Minimum Inhibitory Concentration (MIC) values for isoniazid against susceptible and resistant M. tuberculosis strains.
| Strain Type | MIC Range (µg/mL) | Description | References |
| Susceptible | 0.01 - 0.25 | Strains are effectively inhibited by standard therapeutic doses. | [11] |
| Low-Level Resistance | 0.2 - 1.0 | Often associated with inhA promoter mutations. | [4] |
| High-Level Resistance | > 1.0 | Often associated with katG mutations. | [4][12] |
Experimental Protocols
Synthesis of Isoniazid
A common laboratory synthesis method for isoniazid involves the reaction of an isonicotinic acid ester with hydrazine (B178648).[13]
Materials:
-
Ethyl isonicotinate
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Reflux apparatus
-
Crystallization dish
Procedure:
-
A mixture of ethyl isonicotinate, ethanol, and hydrazine hydrate is prepared.[14]
-
The mixture is heated under reflux at 70-75°C for approximately two hours.[14]
-
After the reaction is complete, the solution is cooled to allow for the crystallization of isoniazid.
-
The crude product is then purified by recrystallization from ethanol to yield the final product.[14]
-
The purity of the synthesized isoniazid can be confirmed by measuring its melting point (170-171°C) and through spectroscopic analysis (e.g., FTIR).[14]
Isoniazid Susceptibility Testing (MIC Determination)
The determination of the Minimum Inhibitory Concentration (MIC) of isoniazid is crucial for guiding clinical treatment. The broth microdilution method is a standard technique.
dot
Caption: Workflow for MIC determination of Isoniazid.
Materials:
-
Mycobacterium tuberculosis isolate
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Isoniazid stock solution
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 0.5. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of isoniazid is prepared in the 96-well plate using Middlebrook 7H9 broth. The concentration range should typically span from 0.015 to 8.0 µg/mL.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.
-
Result Interpretation: The MIC is determined as the lowest concentration of isoniazid that completely inhibits the visible growth of M. tuberculosis.[4]
Quantification of Isoniazid and its Metabolites in Biological Samples
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a robust method for the quantification of isoniazid and its primary metabolite, acetylisoniazid, in plasma or urine.[15][16]
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated isoniazid).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).[15]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ions for isoniazid and its metabolites.[17]
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of isoniazid and its metabolites in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[16][17]
Conclusion
Isoniazid remains an indispensable tool in the global fight against tuberculosis. A thorough understanding of its chemical properties, intricate mechanism of action, and the experimental methods used for its study is essential for ongoing research and development in the field of antimycobacterial agents. This guide provides a foundational resource for scientists and researchers, aiming to facilitate further investigations into optimizing TB therapy and combating drug resistance.
References
- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. journals.asm.org [journals.asm.org]
- 11. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 15. Simultaneous quantification of first-line anti-tuberculosis drugs and metabolites in human plasma [open.uct.ac.za]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Guide: Synthesis of a Novel Benzothiazole-Based Antimycobacterial Agent
Designation: Antimycobacterial Agent-5 (AMA-5)
Chemical Name: 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-bromobenzylidene)acetohydrazide
This technical guide provides a comprehensive overview of the synthesis pathway for a novel antimycobacterial agent, designated AMA-5. This compound belongs to the benzothiazole (B30560) class, which has garnered significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The synthesis of AMA-5 is a multi-step process, commencing with the construction of the core benzothiazole scaffold, followed by functionalization to yield the final active pharmaceutical ingredient.
The development of new antimycobacterial agents is crucial in addressing the global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The emergence of multidrug-resistant strains necessitates the discovery of novel compounds with different mechanisms of action.[3] Benzothiazole derivatives have shown promise as potent antimycobacterial agents, with some acting through the inhibition of key enzymes involved in the synthesis of the mycobacterial cell wall, such as decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1).[4]
Overall Synthesis Pathway
The synthesis of AMA-5 is accomplished through a three-step reaction sequence starting from 4-methoxyaniline. The pathway involves the formation of a 2-aminobenzothiazole (B30445) intermediate, followed by the addition of an ethyl acetate (B1210297) moiety and subsequent reaction with a hydrazine (B178648) derivative to form the final product.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate 1)
This initial step involves the oxidative cyclization of a p-substituted aniline (B41778) with potassium thiocyanate.[5]
-
Materials: 4-methoxyaniline, potassium thiocyanate, glacial acetic acid, bromine.
-
Procedure:
-
Dissolve 4-methoxyaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into crushed ice (500 g) and neutralize with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.
-
Step 2: Synthesis of Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate (Intermediate 2)
-
Materials: 6-Methoxy-1,3-benzothiazol-2-amine, ethyl chloroacetate, potassium carbonate, dry acetone (B3395972).
-
Procedure:
-
To a solution of 6-methoxy-1,3-benzothiazol-2-amine (0.05 mol) in dry acetone (150 mL), add potassium carbonate (0.1 mol).
-
Add ethyl chloroacetate (0.06 mol) dropwise to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[5]
-
Step 3: Synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide (Intermediate 3)
-
Materials: Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate (0.04 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.2 mol, 80% solution) to the solution.
-
Reflux the mixture for 6 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the acetohydrazide derivative.
-
Step 4: Synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-bromobenzylidene)acetohydrazide (AMA-5)
-
Materials: 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide, 4-bromobenzaldehyde, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 2-((6-methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide (0.03 mol) in ethanol (80 mL).
-
Add 4-bromobenzaldehyde (0.03 mol) and a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain AMA-5.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of AMA-5 and its intermediates.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Intermediate 1 | C₈H₈N₂OS | 180.23 | 75 | 195-197 |
| Intermediate 2 | C₁₂H₁₄N₂O₃S | 266.32 | 68 | 142-144 |
| Intermediate 3 | C₁₀H₁₂N₄O₂S | 252.29 | 82 | 210-212 |
| AMA-5 | C₁₇H₁₅BrN₄O₂S | 435.30 | 78 | 235-237 |
Table 2: Spectroscopic Data for AMA-5
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, 400 MHz) δ ppm | 3.85 (s, 3H, OCH₃), 4.21 (d, 2H, CH₂), 7.01-7.04 (dd, 1H, Ar-H), 7.45-7.48 (d, 1H, Ar-H), 7.60-7.63 (d, 2H, Ar-H), 7.71-7.74 (d, 2H, Ar-H), 8.15 (s, 1H, N=CH), 8.30 (t, 1H, NH), 11.75 (s, 1H, NH) |
| IR (KBr, cm⁻¹) | 3280 (N-H str.), 3050 (Ar C-H str.), 1685 (C=O str.), 1610 (C=N str.), 1240 (C-O str.) |
| Mass Spectrum (m/z) | 434.0 (M⁺), 436.0 (M+2) |
Antimycobacterial Activity
The antimycobacterial activity of AMA-5 was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[3]
Table 3: Minimum Inhibitory Concentration (MIC) of AMA-5
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| AMA-5 | 1.56 |
| Isoniazid (Standard) | 0.05 |
| Rifampicin (Standard) | 0.1 |
Experimental Workflow and Logic
The synthesis and evaluation of AMA-5 follow a logical progression from chemical synthesis to biological testing.
Conclusion
The synthesis of the novel antimycobacterial agent AMA-5 has been successfully achieved through a four-step process with good overall yield. The structure of the final compound was confirmed by spectroscopic methods. Preliminary in vitro studies indicate that AMA-5 exhibits promising activity against Mycobacterium tuberculosis. Further investigation into the mechanism of action and structure-activity relationships is warranted to optimize the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis, characterization and in vitro anti mycobacterial activity of some novel benzothiazole derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 4. Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Unveiling the Biological Activity of Antimycobacterial Agent-5: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity screening of Antimycobacterial agent-5, also identified as compound 27, a promising imidazopyridine amide derivative. Designed for researchers, scientists, and drug development professionals, this document details the agent's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the core assays utilized in its evaluation.
Executive Summary
This compound (compound 27) is an imidazopyridine amide that has been identified as a potent inhibitor of the mycobacterial electron transport chain. Specifically, it targets the CIII₂CIV₂ supercomplex, a critical component for cellular respiration and energy production in mycobacteria. This guide consolidates the available biological data on this compound, offering a foundational resource for further research and development in the pursuit of novel treatments for mycobacterial infections.
Mechanism of Action: Targeting Mycobacterial Respiration
This compound exerts its antimycobacterial effect by inhibiting the function of the respiratory supercomplex CIII₂CIV₂. This complex plays a pivotal role in the electron transport chain, which is the primary mechanism for ATP synthesis in aerobic organisms like Mycobacterium tuberculosis. By disrupting this pathway, the agent effectively depletes the bacterium's energy supply, leading to a bacteriostatic or bactericidal effect. The specific interaction with this complex suggests a selective mode of action against mycobacteria.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Inhibition of the CIII₂CIV₂ supercomplex by this compound.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Target | Test Organism | Assay Type | Value | Reference |
| CIII₂CIV₂ Supercomplex | Mycobacterium smegmatis | Oxygen Consumption | IC₅₀: 441 ± 138 nM | [1][2] |
| Whole Cell | Mycobacterium smegmatis | Broth Microdilution | MIC₉₀: >10 µM | [1] |
| Whole Cell | Mycobacterium tuberculosis H37Rv | Not Specified | MIC: Not available | |
| Cytotoxicity | VERO cells | Not Specified | Non-cytotoxic (for a series including compound 27) | [3] |
| Selectivity Index | VERO cells vs. M. tuberculosis | Calculation | ≥1024 (for a series including compound 27) | [3] |
Note: While a specific Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and detailed cytotoxicity data for this compound (compound 27) are not publicly available in the reviewed literature, related compounds in the same chemical series have shown high selectivity. Further studies are required to establish these specific values for compound 27.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Oxygen Consumption Assay for CIII₂CIV₂ Inhibition
This protocol is adapted from studies on imidazopyridine amides targeting the mycobacterial respiratory chain.[1][2]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the purified mycobacterial CIII₂CIV₂ respiratory supercomplex.
Materials:
-
Purified M. smegmatis CIII₂CIV₂ supercomplex
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.05% (w/v) dodecyl maltoside)
-
Menaquinol (B15198786) analogue substrate (e.g., 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Preparation:
-
Equilibrate the oxygen electrode chamber to the desired temperature (e.g., 30°C).
-
Add the assay buffer to the chamber.
-
Add the purified CIII₂CIV₂ supercomplex to the buffer and allow it to equilibrate.
-
-
Baseline Measurement:
-
Record the baseline rate of oxygen consumption.
-
-
Initiation of Reaction:
-
Add the menaquinol analogue substrate to initiate the enzymatic reaction.
-
Monitor and record the rate of oxygen consumption.
-
-
Inhibition Assay:
-
For IC₅₀ determination, perform the assay with a range of concentrations of the test compound.
-
Pre-incubate the enzyme with the test compound for a defined period before adding the substrate.
-
Record the rate of oxygen consumption for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the oxygen consumption assay.
Broth Microdilution MIC Assay for Mycobacteria
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against mycobacteria.[4][5][6]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of mycobacteria.
Materials:
-
Mycobacterium species (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates (U-bottom)
-
Test compound (this compound)
-
Positive control antibiotic (e.g., isoniazid)
-
Sterile water or saline with Tween 80 (0.05%)
-
McFarland turbidity standards
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the mycobacterial strain in sterile water or saline with Tween 80 from a fresh culture.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL) in Middlebrook 7H9 broth.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the test compound in Middlebrook 7H9 broth in the 96-well plate.
-
Include a drug-free well as a growth control and a well with a known antibiotic as a positive control.
-
-
Inoculation:
-
Inoculate each well with the prepared mycobacterial suspension.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
Incubation time varies depending on the species (e.g., 14-21 days for M. tuberculosis).
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (no turbidity or pellet formation) compared to the drug-free control well.
-
Caption: Workflow for the broth microdilution MIC assay.
MTT Cytotoxicity Assay
This is a standard colorimetric assay to assess the cytotoxicity of a compound on mammalian cell lines.
Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (CC₅₀).
Materials:
-
Mammalian cell line (e.g., VERO, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value from the dose-response curve.
-
Host Cell Signaling Interactions
Currently, there is no publicly available data on the specific effects of this compound (compound 27) on host cell signaling pathways during mycobacterial infection. Imidazopyridine amides as a class are being investigated for their potential to modulate host immune responses, but specific data for this compound is lacking. Future research should explore the impact of this compound on key pathways in macrophages, such as those involving Toll-like receptors (TLRs), MAP kinases, and NF-κB, to understand its full therapeutic potential.
Conclusion and Future Directions
This compound (compound 27) demonstrates promising in vitro activity against a key target in the mycobacterial respiratory chain. The available data, particularly its potent inhibition of the CIII₂CIV₂ supercomplex, warrants further investigation. To advance this compound as a potential therapeutic agent, future research should prioritize:
-
Determination of the MIC against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
-
Comprehensive cytotoxicity profiling against various mammalian cell lines to establish a robust selectivity index.
-
In vivo efficacy studies in animal models of tuberculosis.
-
Investigation of its effects on host cell signaling pathways to identify any immunomodulatory properties.
This technical guide serves as a foundational document to support and guide these future research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Whitepaper: Initial In Vitro Evaluation of Antimycobacterial Agent-5
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[1][2][3] This document details the initial in vitro characterization of a novel investigational compound, "Antimycobacterial agent-5" (hereafter referred to as AMA-5). A series of standardized assays were conducted to determine its antimycobacterial potency, specificity, cytotoxicity, and intracellular efficacy. The findings presented herein provide a foundational dataset for the further development of AMA-5 as a potential candidate for anti-tuberculosis therapy.
In Vitro Antimycobacterial Activity
The primary potency of AMA-5 was determined by measuring its Minimum Inhibitory Concentration (MIC) against various mycobacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] A broth microdilution method was employed for this assessment.[4][5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity of AMA-5 and the first-line drug Isoniazid (INH) are summarized below.
| Mycobacterial Strain | Description | AMA-5 MIC (μg/mL) | Isoniazid MIC (μg/mL) |
| M. tuberculosis H37Rv | Drug-susceptible reference strain | 0.25 | 0.06 |
| M. tuberculosis (INH-R) | Clinical isolate, Isoniazid-resistant | 0.50 | > 16 |
| M. smegmatis mc²155 | Non-pathogenic, fast-growing species | 16 | 8 |
| M. avium ATCC 25291 | Non-tuberculous mycobacterium | 32 | > 64 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the widely used colorimetric method employing a resazurin-based indicator for assessing cell viability.[6]
-
Materials:
-
Mycobacterium cultures (e.g., M. tuberculosis H37Rv).
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC.
-
AMA-5 stock solution (in DMSO).
-
Sterile 96-well flat-bottom microplates.
-
Resazurin (B115843) sodium salt solution (0.02% in sterile water).
-
Tween 80 (10% solution).
-
-
Procedure:
-
Inoculum Preparation: Mycobacterium cultures are grown to a mid-log phase (OD₆₀₀ of 0.5-0.8). The culture is diluted in 7H9 broth to match the turbidity of a 0.5 McFarland standard, followed by a further 1:50 dilution to achieve the final inoculum density.[6]
-
Plate Setup: 100 µL of sterile 7H9 broth is added to all experimental wells of a 96-well plate.
-
Compound Dilution: 100 µL of AMA-5 solution (at twice the highest desired concentration) is added to the first column of wells. A two-fold serial dilution is then performed by transferring 100 µL from one column to the next.[4] The final 100 µL from the last dilution column is discarded.
-
Controls: Wells for a drug-free control (bacteria and broth) and a sterile control (broth only) are included.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each experimental and drug-free control well, bringing the final volume to 200 µL.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days for M. tuberculosis.
-
Reading Results: After incubation, 30 µL of resazurin solution is added to each well, and the plate is incubated for an additional 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (bacterial growth). The MIC is recorded as the lowest drug concentration in a well that remained blue.
-
Visualization: MIC Determination Workflow
Cytotoxicity and Selectivity Index
To assess the potential for host cell toxicity, the in vitro cytotoxicity of AMA-5 was evaluated against the Vero cell line (African green monkey kidney).[7][8] The 50% cytotoxic concentration (CC₅₀) was determined, and this value was used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.
Quantitative Data: Cytotoxicity and Selectivity
| Parameter | Definition | Value |
| CC₅₀ (Vero Cells) | Concentration that inhibits 50% of cell growth | 50 μg/mL |
| MIC (Mtb H37Rv) | Minimum inhibitory concentration | 0.25 μg/mL |
| Selectivity Index (SI) | Ratio of CC₅₀ to MIC (CC₅₀/MIC) | 200 |
A higher SI value is desirable, indicating that the compound is significantly more toxic to the mycobacteria than to host cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Vero cell line (ATCC CCL-81).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
AMA-5 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well flat-bottom microplates.
-
-
Procedure:
-
Cell Seeding: A monolayer of Vero cells is trypsinized, and the cell count is adjusted. Approximately 1x10⁴ cells in 100 µL of medium are seeded into each well of a 96-well plate.[9]
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: The medium is removed, and 100 µL of fresh medium containing serial dilutions of AMA-5 is added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plate is incubated for another 48 hours under the same conditions.[9]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.
-
Reading Results: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells, and the CC₅₀ value is determined from the dose-response curve.
-
Intracellular Antimycobacterial Activity
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[10] Therefore, evaluating a compound's ability to inhibit mycobacterial growth within this environment is a crucial step.[11] An in vitro macrophage infection model using the THP-1 human monocytic cell line was employed.
Quantitative Data: Intracellular Efficacy
| Assay Condition | AMA-5 (μg/mL) | % Reduction in Intracellular CFU |
| Untreated Control | 0 | 0% |
| AMA-5 | 1.0 (4x MIC) | 92% |
| AMA-5 | 5.0 (20x MIC) | 99.5% |
| Isoniazid | 0.24 (4x MIC) | 95% |
Experimental Protocol: Macrophage Infection Assay
-
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
M. tuberculosis H37Rv culture.
-
Sterile 24-well plates.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Middlebrook 7H10 agar (B569324) plates.
-
-
Procedure:
-
Macrophage Differentiation: THP-1 monocytes are seeded in 24-well plates and differentiated into adherent macrophage-like cells by treatment with PMA (e.g., 25 ng/mL) for 48-72 hours.
-
Infection: The differentiated macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.[12]
-
Removal of Extracellular Bacteria: After the infection period, the cell monolayers are washed with fresh medium to remove non-phagocytosed bacteria. Medium containing gentamicin (e.g., 50 µg/mL) is added for 1 hour to kill any remaining extracellular mycobacteria.
-
Compound Treatment: The cells are washed again and incubated in fresh medium containing serial dilutions of AMA-5.
-
Incubation: The infected, treated cells are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Lysis and Plating: At the end of the incubation, the medium is removed, and the macrophages are lysed with a sterile lysis buffer.
-
CFU Enumeration: The cell lysates are serially diluted and plated on 7H10 agar. The plates are incubated for 3-4 weeks, after which colony-forming units (CFU) are counted to determine the intracellular bacterial load.
-
Visualization: Intracellular Activity Assay Workflow
Hypothetical Mechanism of Action
Initial mechanistic studies suggest that AMA-5 may target the mycobacterial cell wall biosynthesis pathway. Specifically, it is hypothesized to inhibit the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the elongation of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[13] This mechanism is similar to that of the frontline drug isoniazid, although AMA-5 appears to be a direct inhibitor that does not require activation by KatG, explaining its activity against isoniazid-resistant strains.
Visualization: Proposed Target Pathway
References
- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.5. Vero Cell Cytotoxicity Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Infected Macrophage Models: A Key Step in Early Drug Discovery Against Mycobacterium Tuberculosis - Evotec [evotec.com]
- 12. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 13. publications.ersnet.org [publications.ersnet.org]
Target Identification of Antimycobacterial Agent-5 (Telacebec) in Mycobacterium tuberculosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antimycobacterial agents with new mechanisms of action. This technical guide focuses on the target identification of a promising clinical candidate, Telacebec (Q203), referred to herein as "Antimycobacterial agent-5." Telacebec is a first-in-class imidazopyridine amide that exhibits potent activity against both drug-susceptible and drug-resistant M. tuberculosis.[1][2] This document provides a comprehensive overview of the target identification process, including detailed experimental protocols, quantitative data, and visualizations of the key pathways and workflows involved. The primary molecular target of Telacebec has been identified as the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain essential for cellular respiration and energy production in M. tuberculosis.[3][4]
Introduction to this compound (Telacebec)
Telacebec is an orally bioavailable small molecule that has demonstrated significant bactericidal activity against M. tuberculosis.[2] Its unique mechanism of action, targeting cellular respiration, makes it a valuable candidate for new TB treatment regimens.[4] Understanding the precise molecular target and mechanism of action is crucial for optimizing its clinical application and for the future development of next-generation inhibitors.
Target Identification and Mechanism of Action
The primary target of Telacebec in M. tuberculosis was identified as the cytochrome bc1 complex (Complex III) of the electron transport chain.[4] Specifically, Telacebec binds to the QcrB subunit of this complex.[3] This binding event blocks the transfer of electrons from menaquinol, thereby inhibiting the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[2][3] This disruption of energy metabolism ultimately leads to bacterial cell death.
The identification of QcrB as the target was achieved through a combination of genetic and biochemical approaches. A key strategy involved the in vitro generation of Telacebec-resistant mutants of M. tuberculosis followed by whole-genome sequencing to identify the mutations responsible for the resistance phenotype.[4] These studies consistently revealed single nucleotide polymorphisms in the qcrB gene.[4]
Signaling Pathway: M. tuberculosis Electron Transport Chain
The electron transport chain of M. tuberculosis is essential for generating the proton motive force required for ATP synthesis. It consists of a series of enzyme complexes that transfer electrons from donors to a final acceptor, molecular oxygen. The cytochrome bc1-aa3 supercomplex is a major pathway in this chain. Telacebec's inhibition of the QcrB subunit of the cytochrome bc1 complex disrupts this flow of electrons, leading to a collapse in cellular energy production.
Quantitative Data
The potency of Telacebec has been quantified through various in vitro assays. The following tables summarize key data points for its activity against M. tuberculosis and its specific target.
Table 1: In Vitro Activity of Telacebec against M. tuberculosis H37Rv
| Assay Condition | Parameter | Telacebec (Q203) Concentration | Reference |
| Broth Culture | MIC₅₀ | 2.7 nM | [4] |
| Intracellular (Macrophages) | MIC₅₀ | 0.28 nM | [4] |
| Drug-Resistant Strains | MIC | 1.5 - 2.8 nM | [4] |
Table 2: Inhibitory Activity of Telacebec against the Cytochrome bc1 Complex
| Parameter | Value | Reference |
| IC₅₀ (Oxygen Respiration in H37RvΔcydAB) | 3.1 nM | [3] |
| IC₅₀ (Purified Cytochrome bc1-aa3 Complex) | 99 ± 32 nM | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the target identification and characterization of Telacebec.
Experimental Workflow for Target Identification
The overall workflow for identifying the target of Telacebec involves a multi-step process that begins with a whole-cell phenotypic screen and culminates in the validation of the identified target.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Telacebec against M. tuberculosis.
Materials:
-
Telacebec (Q203)
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
96-well microtiter plates
-
Resazurin (B115843) solution (0.02% w/v)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Telacebec Stock Solution: Dissolve Telacebec in DMSO to a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of Telacebec in 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control and a media-only sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After the incubation period, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Telacebec that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[3]
Generation of Resistant Mutants
This protocol describes the in vitro selection of M. tuberculosis mutants resistant to Telacebec.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H10 agar (B569324) supplemented with 10% OADC
-
Telacebec (Q203)
-
Liquid culture medium (7H9 broth)
Procedure:
-
Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to a high density (late-log phase).
-
Plating on Selective Media: Spread a large number of bacterial cells (e.g., 10⁸ to 10⁹ CFU) onto 7H10 agar plates containing Telacebec at a concentration 4-8 times the MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Isolation of Resistant Colonies: Pick individual colonies that grow on the selective plates.
-
Confirmation of Resistance: Subculture the isolated colonies in liquid medium and re-determine the MIC of Telacebec to confirm the resistant phenotype.
Whole-Genome Sequencing and Analysis
This protocol outlines the steps for whole-genome sequencing of Telacebec-resistant mutants to identify resistance-conferring mutations.
Materials:
-
Telacebec-resistant M. tuberculosis isolates
-
DNA extraction kit for mycobacteria
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence analysis
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the wild-type parent strain using a validated protocol for mycobacteria.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Sequencing: Perform whole-genome sequencing of the libraries.
-
Data Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant isolates but not in the parent strain.
-
Focus on non-synonymous mutations in coding regions as these are most likely to be responsible for the resistance phenotype.
-
Target Pull-Down Assay (Affinity Purification)
This protocol describes a conceptual approach for an affinity pull-down assay to identify the binding partners of Telacebec in M. tuberculosis lysates. This would typically involve synthesizing a derivative of Telacebec with a linker and an affinity tag (e.g., biotin).
Materials:
-
Biotinylated Telacebec derivative
-
Mycobacterium tuberculosis cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentrations of non-ionic detergent)
-
Elution buffer (e.g., high concentration of biotin (B1667282) or a denaturing buffer)
Procedure:
-
Preparation of Cell Lysate: Grow M. tuberculosis to mid-log phase and prepare a cell lysate using mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer containing protease inhibitors.
-
Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated Telacebec derivative to allow for the formation of drug-target complexes.
-
Capture of Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated drug-target complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
Mass Spectrometry for Protein Identification
This protocol outlines the general steps for identifying the proteins eluted from the pull-down assay using mass spectrometry.
Materials:
-
Eluted protein sample from the pull-down assay
-
SDS-PAGE equipment
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
In-Gel Digestion: Excise the protein bands of interest from the gel and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate fragmentation spectra.
-
Protein Identification: Search the obtained fragmentation spectra against a Mycobacterium tuberculosis protein database to identify the proteins present in the sample.
Conclusion
The identification of the QcrB subunit of the cytochrome bc1 complex as the molecular target of Telacebec (this compound) represents a significant advancement in the field of tuberculosis drug development. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working on the characterization of this and other novel antimycobacterial agents. The targeted disruption of cellular respiration is a validated and promising strategy for combating multidrug-resistant tuberculosis, and further investigation into the interactions between Telacebec and its target will pave the way for the development of more effective and safer therapeutic regimens.
References
A Technical Guide to Select Antimycobacterial Agents: A Literature Review
This technical guide provides an in-depth review of three distinct classes of antimycobacterial agents, offering insights for researchers, scientists, and drug development professionals. In the absence of a specific agent termed "Antimycobacterial agent-5" in scientific literature, this whitepaper details the core characteristics of a natural product (Hapalindole A), a synthetic compound class (5-formylaminopyrimidines), and a repurposed drug class (Phenothiazines). The guide focuses on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.
Hapalindole A: A Potent Natural Product
Hapalindole A is a member of the hapalindole family of indole (B1671886) alkaloids, which are isolated from cyanobacteria of the order Stigonematales. These natural products have demonstrated a wide range of biological activities, including potent antimycobacterial effects.
Quantitative Data
The antimycobacterial activity of Hapalindole A and its analogs has been evaluated against various mycobacterial strains. The following table summarizes the key quantitative data.
| Compound | Target Organism | Assay Type | Activity Metric | Value | Selectivity Index (SI) | Reference |
| Hapalindole A | M. tuberculosis H37Rv | MABA | MIC | < 0.6 µM | > 53 | [1][2] |
| Hapalindole I | M. tuberculosis H37Rv | MABA | MIC | 2 µM | > 100 | [3] |
| Hapalindole X | M. tuberculosis H37Rv | MABA | MIC | 2.5 µM | > 35.2 | [3] |
MABA: Microplate Alamar Blue Assay MIC: Minimum Inhibitory Concentration
Experimental Protocols
1.2.1. Isolation and Purification of Hapalindole A
Hapalindole A is typically isolated from cultured cyanobacteria, such as Hapalosiphon sp. or Fischerella ambigua, through a bioassay-guided fractionation process.[4][5][6]
-
Cultivation and Extraction: The cyanobacterial biomass is cultivated in a suitable medium (e.g., BG11 medium) and harvested. The lyophilized biomass is then extracted with a solvent mixture, commonly methanol/dichloromethane.[4][5]
-
Fractionation: The crude extract is subjected to chromatographic separation. This often involves a combination of techniques, such as silica (B1680970) gel chromatography, Sephadex LH-20, and reversed-phase chromatography.[4]
-
Bioassay-Guided Isolation: Fractions are tested for antimycobacterial activity at each stage of separation to guide the isolation of the active compounds.
-
Structure Elucidation: The chemical structure of the purified Hapalindole A is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
1.2.2. Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
The Minimum Inhibitory Concentration (MIC) of Hapalindole A against Mycobacterium tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).[7][8][9]
-
Preparation of Microplates: A 96-well microplate is prepared with serial dilutions of Hapalindole A in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Incubation: The plate is incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Reading Results: After a further incubation period (12-24 hours), the color change is observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7][8]
Mechanism of Action
The precise mechanism of action for Hapalindole A is not fully elucidated, but studies suggest it may involve the inhibition of crucial biosynthetic pathways in mycobacteria. One proposed mechanism is the inhibition of RNA synthesis.[10] Another potential target is the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids in the mycobacterial cell wall.[11][12][13][14]
Proposed mechanism of Hapalindole A.
5-Formylaminopyrimidines: Synthetic Purine (B94841) Analogs
5-Formylaminopyrimidines are a class of synthetic compounds designed as pyrimidine (B1678525) analogs of antimycobacterial purines. They have shown significant and selective activity against Mycobacterium tuberculosis.
Quantitative Data
Several synthesized 5-formamidopyrimidines have demonstrated potent in vitro activity against M. tuberculosis.
| Compound Class | Target Organism | Assay Type | Activity Metric | Value | Reference |
| 5-Formamidopyrimidines | M. tuberculosis | In vitro growth inhibition | IC90 | ≤ 1.5 µg/mL | [15][16] |
IC90: Inhibitory concentration required to inhibit 90% of bacterial growth.
Experimental Protocols
2.2.1. General Synthesis of 5-Formylaminopyrimidines
The synthesis of 5-formylaminopyrimidines typically involves the chemical modification of a pyrimidine scaffold. While the exact protocol varies depending on the specific analog, a general approach involves the introduction of a formylamino group at the 5-position of the pyrimidine ring.[2]
-
Starting Material: The synthesis often starts with a suitably substituted pyrimidine derivative.
-
Nitration/Reduction: A common route involves the nitration of the 5-position, followed by reduction to the 5-amino derivative.
-
Formylation: The 5-aminopyrimidine (B1217817) is then formylated using a suitable formylating agent to yield the final 5-formylaminopyrimidine product.
-
Purification: The synthesized compounds are purified using standard techniques like column chromatography and recrystallization.
2.2.2. Determination of IC90
The IC90 value for 5-formylaminopyrimidines is determined using a method similar to the MABA, where bacterial growth is measured in the presence of varying concentrations of the compound. The IC90 is the concentration that results in a 90% reduction in bacterial growth compared to a drug-free control.[17]
Mechanism of Action
As analogs of purines, 5-formylaminopyrimidines are thought to exert their antimycobacterial effect by interfering with the de novo purine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.[18][19][20][21] By mimicking natural purine substrates, they may inhibit key enzymes in this pathway.
Mechanism of 5-formylaminopyrimidines.
Phenothiazines: Repurposed Antipsychotics
Phenothiazines are a class of drugs primarily used as antipsychotics. However, they have been found to possess significant antimycobacterial activity, particularly against drug-resistant strains of M. tuberculosis. Thioridazine (B1682328) is one of the most studied phenothiazines for this repurposed application.
Quantitative Data
Phenothiazines exhibit activity against both drug-sensitive and drug-resistant mycobacteria, with notable efficacy against intracellular bacteria due to their accumulation in macrophages.
| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |
| Thioridazine | M. tuberculosis | In vitro | MIC | 8-16 µg/mL | [22] |
| M. avium | In vitro | MIC | 10-32 µg/mL | [22] | |
| Intracellular M. tuberculosis | Macrophage assay | Effective Conc. | 0.1 µg/mL | [22][23] | |
| Chlorpromazine | M. tuberculosis | In vitro | MIC | 8-16 µg/mL | [22] |
| Intracellular M. tuberculosis | Macrophage assay | Effective Conc. | 0.1-3.6 µg/mL | [22] | |
| Trifluoperazine | M. tuberculosis | In vitro | MIC | 8-16 µg/mL | [22] |
Conc.: Concentration
Experimental Protocols
3.2.1. Intracellular Activity in Macrophages
The efficacy of phenothiazines against intracellular mycobacteria is assessed using a macrophage infection model.[1][24][25]
-
Macrophage Culture: A suitable macrophage cell line (e.g., human monocyte-derived macrophages) is cultured in 96-well plates.
-
Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection.
-
Drug Treatment: After phagocytosis, the infected macrophages are treated with various concentrations of the phenothiazine.
-
Lysis and Plating: At different time points, the macrophages are lysed to release the intracellular bacteria, which are then plated on a suitable agar (B569324) medium to determine the number of colony-forming units (CFUs).
-
Data Analysis: The reduction in CFU counts in treated versus untreated macrophages indicates the intracellular bactericidal activity of the compound.
3.2.2. In Vivo Mouse Model of Tuberculosis
The in vivo efficacy of phenothiazines like thioridazine is evaluated in a mouse model of tuberculosis.[3][26][27][28]
-
Infection: BALB/c mice are infected with M. tuberculosis (including multidrug-resistant strains) via aerosol or intraperitoneal injection.
-
Treatment: After establishing a chronic infection (typically 30 days), mice are treated daily with the phenothiazine, often administered orally. Dosages are determined based on pharmacokinetic studies to be equivalent to human doses (e.g., 25-70 mg/kg for thioridazine in mice).[3][28]
-
Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs are homogenized. The bacterial load is quantified by plating serial dilutions of the lung homogenates and counting CFUs.
-
Histopathology: Lung tissues may also be examined histologically to assess the extent of inflammation and tissue damage.
Mechanism of Action
The primary antimycobacterial mechanism of phenothiazines is the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a key enzyme in the mycobacterial respiratory chain.[15] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, ultimately causing bacterial death.
Mechanism of action for Phenothiazines.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioridazine | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Hapalindole-related Alkaloids from the Cultured Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Indole Alkaloids from Two Cultured Cyanobacteria, Westiellopsis sp. and Fischerella muscicola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 9. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 12. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of type II NADH:menaquinone oxidoreductase represent a class of antitubercular drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimycobacterial activity of 5-formylaminopyrimidines; analogs of antibacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. Potential Therapy of Multidrug-resistant and Extremely Drug-resistant Tuberculosis with Thioridazine | In Vivo [iv.iiarjournals.org]
- 23. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Clinical concentrations of thioridazine kill intracellular multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iv.iiarjournals.org [iv.iiarjournals.org]
- 27. The curative activity of thioridazine on mice infected with Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.plos.org [journals.plos.org]
An In-depth Technical Guide to Bedaquiline: Historical Context, Development, and Core Scientific Data
This technical guide provides a comprehensive overview of the antimycobacterial agent Bedaquiline (B32110), formerly known as TMC207. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, mechanism of action, key experimental data, and the evolution of resistance.
Historical Context and Development
Bedaquiline represents a landmark in the fight against tuberculosis (TB), being the first new drug approved for TB treatment in over four decades.[1][2] Its development marked a significant advancement in addressing the growing threat of multidrug-resistant tuberculosis (MDR-TB).
The journey of Bedaquiline began with a high-throughput phenotypic screen of a compound library against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis (M. tuberculosis).[2] This screening, conducted by a team led by Koen Andries at Janssen Pharmaceutica, identified the diarylquinoline class of compounds as having potent antimycobacterial activity.[1][3] Subsequent optimization and structure-activity relationship (SAR) studies led to the identification of TMC207, later named Bedaquiline, as the most promising candidate.[2][3]
After more than seven years of development, Bedaquiline was first described in 2004 at the Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC).[1] A pivotal moment in its development was the discovery of its novel mechanism of action: the inhibition of the mycobacterial F1F0 ATP synthase, the primary energy source for the bacterium.[3][4]
In December 2012, the U.S. Food and Drug Administration (FDA) granted accelerated approval for Bedaquiline for the treatment of MDR-TB, a decision that underscored the urgent need for new therapeutic options.[1][5] This was followed by conditional approval from the European Medicines Agency in 2014.[5] The World Health Organization (WHO) has since included Bedaquiline in its List of Essential Medicines and recommends its use in combination regimens for the treatment of MDR-TB.[1]
Mechanism of Action
Bedaquiline's bactericidal activity stems from its specific inhibition of the F1F0 ATP synthase in mycobacteria.[1][4][6] This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By disrupting ATP synthesis, Bedaquiline effectively shuts down the energy supply of M. tuberculosis, leading to cell death.[1] The onset of this bactericidal effect is observed within hours of exposure, although cell death occurs over several days.[1]
The primary target of Bedaquiline is the c-subunit of the F0 rotor ring of the ATP synthase.[7][8] Bedaquiline binds to this subunit, blocking its rotation and thereby inhibiting the entire process of ATP synthesis.[7][8] A secondary, direct mechanism of action has been proposed involving the ε-subunit, where Bedaquiline binding may disrupt the link between the c-ring rotation and the catalytic activity of the F1 headpiece.[7][8] However, this mechanism remains a subject of ongoing research.[7][8]
Initially, an indirect "uncoupler" mechanism was also suggested, where Bedaquiline would uncouple the electron transport chain from ATP synthesis.[7][8] However, more recent studies with Bedaquiline analogues suggest that this uncoupling effect may not be a primary contributor to its antimycobacterial activity.[7][8]
Quantitative Data
In Vitro Activity
Bedaquiline demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as against several non-tuberculous mycobacteria (NTM).
| Organism | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M. tuberculosis | Drug-Susceptible | 0.002 - 0.06 | 0.03 | - |
| M. tuberculosis | Multidrug-Resistant | 0.03 - 0.12 | - | - |
| Non-tuberculous mycobacteria | Various | 0.06 - 0.5 | - | - |
Data compiled from DrugBank Online and other sources.[6]
Pharmacokinetic Properties
Bedaquiline is administered orally and its bioavailability is significantly enhanced when taken with food.[6] It is characterized by a long terminal half-life.
| Parameter | Value | Notes |
| Time to Cmax (Tmax) | ~5 hours | - |
| Plasma Protein Binding | >99.9% | - |
| Volume of Distribution (Vd) | ~164 L | - |
| Metabolism | Primarily by CYP3A4 to N-monodesmethyl metabolite (M2) | M2 is 4- to 6-fold less active than the parent compound.[6] |
| Elimination Half-life | ~5.5 months (terminal) | Reflects slow release from peripheral tissues. |
| Excretion | Primarily in feces | Renal clearance is negligible.[6] |
Data compiled from DrugBank Online and other sources.[6]
Clinical Efficacy (Phase IIb C208 Study)
The pivotal Phase IIb clinical trial (C208) demonstrated the efficacy of Bedaquiline in combination with a background regimen for the treatment of MDR-TB.
| Endpoint | Bedaquiline + Background Regimen | Placebo + Background Regimen | p-value |
| Sputum Culture Conversion at Week 24 | 78.8% | 57.6% | 0.008 |
| Sputum Culture Conversion at Week 120 | 62.1% | 43.9% | 0.035 |
| Mortality at Week 120 | 12.7% (10/79) | 2.5% (2/81) | 0.017 |
Data from the C208 clinical trial.[9][10]
Mechanisms of Resistance
The emergence of Bedaquiline resistance is a significant concern, and several mechanisms have been identified.
Target-Based Resistance
Mutations in the atpE gene, which encodes the c-subunit of the ATP synthase, can lead to high-level resistance to Bedaquiline.[11][12][13] These mutations prevent the binding of Bedaquiline to its target.
Non-Target-Based Resistance
Low-level resistance is often associated with mutations in the Rv0678 gene.[11][12][14] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[11] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively removes Bedaquiline from the bacterial cell.[14] This mechanism can also confer cross-resistance to clofazimine (B1669197).[11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of Bedaquiline that inhibits the visible growth of M. tuberculosis.
Methodology (Broth Microdilution):
-
Preparation of Bedaquiline Stock Solution: Bedaquiline is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microplate.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard of 0.5, then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microplate is inoculated with the bacterial suspension.
-
Incubation: The microplate is sealed and incubated at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest concentration of Bedaquiline at which there is no visible growth of M. tuberculosis.
ATP Synthase Inhibition Assay
Objective: To measure the inhibitory effect of Bedaquiline on the ATP synthesis activity of mycobacterial membranes.
Methodology:
-
Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis or another suitable mycobacterial species is cultured, harvested, and lysed. The cell lysate is then subjected to ultracentrifugation to isolate IMVs containing the F1F0 ATP synthase.
-
Assay Reaction Mixture: The reaction buffer typically contains a respiratory substrate (e.g., NADH or succinate), ADP, inorganic phosphate (B84403) (Pi), and a detection system.
-
ATP Detection: The rate of ATP synthesis is measured using a luciferin-luciferase bioluminescence assay. The light produced is proportional to the amount of ATP synthesized.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of Bedaquiline. The percentage of inhibition is calculated relative to a control without the drug.
-
IC50 Determination: The concentration of Bedaquiline that causes 50% inhibition of ATP synthesis (IC50) is determined by plotting the percentage of inhibition against the drug concentration.
Conclusion
Bedaquiline has been a transformative addition to the therapeutic arsenal (B13267) against multidrug-resistant tuberculosis. Its novel mechanism of action, potent bactericidal activity, and efficacy in clinical trials have provided a much-needed option for patients with limited treatment alternatives. However, the emergence of resistance and concerns regarding its long-term safety, particularly cardiotoxicity, necessitate its judicious use within well-structured treatment regimens and continued research into next-generation diarylquinolines. The historical development of Bedaquiline serves as a powerful example of how targeted drug discovery can address critical unmet needs in infectious diseases.
References
- 1. Bedaquiline - Wikipedia [en.wikipedia.org]
- 2. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | Semantic Scholar [semanticscholar.org]
- 9. Evidence base for policy formulation - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Executive summary - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 14. TB R&D Update: Scientists discover a new resistance mechanism to second line drug Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
Methodological & Application
Application Notes and Protocols: Evaluation of Antimycobacterial Agent-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental protocols for the in vitro evaluation of "Antimycobacterial Agent-5," a novel compound with potential therapeutic activity against Mycobacterium tuberculosis. The following protocols outline the necessary steps to determine the agent's potency, bactericidal activity, intracellular efficacy, and cytotoxicity, which are critical for its preclinical assessment.
Data Presentation
Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) | 1.5 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 6.0 µg/mL |
| MBC/MIC Ratio | 4 |
Table 2: Intracellular Activity and Cytotoxicity of this compound
| Concentration (µg/mL) | Intracellular M. tuberculosis Growth Inhibition (%) | Macrophage Viability (%) |
| 0.1 | 5.2 | 98.5 |
| 0.5 | 25.8 | 97.1 |
| 1.0 | 52.3 | 95.4 |
| 2.5 | 85.1 | 92.3 |
| 5.0 | 95.6 | 88.7 |
| 10.0 | 98.2 | 75.2 |
| EC50 | 0.9 µg/mL | - |
| CC50 | >10 µg/mL | - |
| Selectivity Index (CC50/EC50) | >11.1 | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible in vitro growth of M. tuberculosis. The broth microdilution method is a widely used technique for this purpose.[1][2]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
-
Sterile DMSO (for dissolving the agent)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the agent in Middlebrook 7H9 broth in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the diluted agent. Include wells with a positive control drug, a negative control (bacteria with no agent), and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the agent at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of bacterial growth.[3]
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[3]
Materials:
-
Results from the MIC assay
-
Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile saline solution
Procedure:
-
Following the MIC determination, take 100 µL aliquots from the wells of the 96-well plate corresponding to the MIC, 2x MIC, 4x MIC, and the positive growth control.
-
Perform serial dilutions of these aliquots in sterile saline.
-
Plate 100 µL of each dilution onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies (CFU/mL) on each plate.
-
The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3]
Assessment of Intracellular Antimycobacterial Activity
This protocol evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, which is crucial as this is the primary site of infection.[3][4]
Materials:
-
Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Mycobacterium tuberculosis H37Rv strain
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Sterile 24-well plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H10 agar plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, wash the cells and lyse them with lysis buffer to release intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on Middlebrook 7H10 agar to determine the number of viable intracellular bacteria (CFU/mL).
-
Calculate the percentage of growth inhibition compared to the untreated control.
Cytotoxicity Assay
This assay determines the toxicity of this compound to mammalian cells to assess its therapeutic window.[5][6]
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5) or the macrophage cell line used in the intracellular assay.[5]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or resazurin solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Add the MTT or resazurin solution to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) can then be determined.
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Hypothetical mechanism of action targeting mycolic acid synthesis.
References
- 1. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 5. Antimycobacterial, antimicrobial, and biocompatibility properties of para-aminosalicylic acid with zinc layered hydroxide and Zn/Al layered double hydroxide nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimycobacterial Agent-5 (Pretomanid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycobacterial agent-5, chemically known as Pretomanid (B1679085), is a novel compound belonging to the nitroimidazooxazine class of antibiotics. It has demonstrated significant bactericidal activity against both actively replicating and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Developed by the TB Alliance, Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen with bedaquiline (B32110) and linezolid (B1675486) (BPaL) for the treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant TB (MDR-TB)[1]. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity, along with a summary of its mechanism of action.
Mechanism of Action
This compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effects. Its dual mechanism of action makes it effective against both metabolically active and dormant bacilli.
Under aerobic conditions , characteristic of replicating mycobacteria, this compound inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death[1][2].
Under anaerobic conditions , which mimic the environment of non-replicating, persistent mycobacteria found in granulomas, this compound acts as a respiratory poison. The activation of the agent by a deazaflavin-dependent nitroreductase (Ddn) results in the release of nitric oxide and other reactive nitrogen species[1][2]. These toxic species disrupt cellular respiration and other critical cellular processes, leading to cell death[1].
Signaling Pathway for Activation and Action of this compound
Quantitative Data
In Vitro Antimycobacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against Mycobacterium tuberculosis.
| Strain | Method | MIC Range (mg/L) | Reference |
| M. tuberculosis H37Rv | MGIT | 0.06 - 0.25 | [3][4] |
| M. tuberculosis (clinical isolates) | MGIT | 0.03 - 1.0 | [4] |
| M. tuberculosis (resistant isolates) | MGIT | ≥ 16 | [5] |
In Vitro Cytotoxicity
This compound has been evaluated for its potential cytotoxicity against mammalian cell lines to assess its safety profile.
| Cell Line | Assay | Incubation Time | Result | Reference |
| Human Hepatoma (HepG2) | MTT Assay | 48 hours | Low cytotoxicity observed at therapeutic concentrations. | [1] |
| Human Embryonic Kidney (HEK293) | Not specified | Not specified | Low cytotoxicity reported in preclinical studies. | |
| Chinese Hamster Ovary (CHO) | Not specified | Not specified | No significant cytotoxicity detected. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the BACTEC™ MGIT™ 960 System
This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis using a liquid culture system.
Materials:
-
BACTEC™ MGIT™ 960 instrument and associated reagents (MGIT tubes, Growth Supplement)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile Middlebrook 7H9 broth
-
M. tuberculosis isolate (e.g., H37Rv) cultured to mid-log phase
-
Sterile saline
-
Sterile pipettes and tubes
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare a series of two-fold dilutions of this compound in sterile Middlebrook 7H9 broth. The suggested concentration range for initial screening is 0.03 mg/L to 2.0 mg/L[5].
-
-
Inoculum Preparation:
-
Adjust the turbidity of a mid-log phase M. tuberculosis culture to a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:5 in sterile saline.
-
-
Inoculation of MGIT Tubes:
-
Label MGIT tubes for each drug concentration and a growth control (drug-free).
-
Add 0.8 mL of MGIT Growth Supplement to each tube.
-
Add 0.1 mL of the appropriate this compound dilution to each corresponding labeled tube. Add 0.1 mL of sterile broth to the growth control tube.
-
Inoculate each tube with 0.5 mL of the prepared bacterial inoculum.
-
-
Incubation and Analysis:
-
Place the tubes in the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a significant increase in fluorescence compared to the growth control.
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes the determination of the cytotoxic potential of this compound on a mammalian cell line, such as HepG2 (human hepatoma cells), which is particularly relevant given that hepatotoxicity can be a concern with antitubercular drugs[1].
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the agent. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
The IC₅₀ value (the concentration of the agent that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the agent's concentration.
-
References
Application Notes and Protocols for In Vivo Research of Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of novel antimycobacterial agents, using the nitrofuran-based compound HC2210 as a primary example. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of in vivo experiments for the evaluation of new anti-tuberculosis compounds.
Introduction to Novel Antimycobacterial Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents. Nitro-containing compounds have emerged as a promising class of antimycobacterials, with several candidates demonstrating potent activity in preclinical studies.[1] These agents often act as prodrugs, requiring activation by mycobacterial-specific enzymes, which can provide a targeted therapeutic effect.[1] In vivo evaluation in relevant animal models is a critical step in the preclinical development of these compounds to assess their efficacy, pharmacokinetics, and safety.[2][3]
In Vivo Efficacy of HC2210
HC2210 is a nitrofuran-based prodrug that has demonstrated significant antimycobacterial activity.[1] In vivo studies are crucial to determine its therapeutic potential in a complex biological system.
Summary of In Vivo Efficacy Data
A pilot study in a chronic murine model of tuberculosis demonstrated the in vivo efficacy of HC2210.[1] The compound was orally bioavailable and led to a significant reduction in the bacterial load in the lungs of infected mice.[1]
| Compound | Animal Model | Infection Stage | Dosage | Treatment Duration | Outcome | Reference |
| HC2210 | Murine (mouse) | Chronic | Not specified | Not specified | ~1 log reduction in bacterial load | [1] |
Experimental Protocols for In Vivo Studies
The following are generalized protocols for conducting in vivo efficacy studies of antimycobacterial agents, based on common practices in the field.[4][5]
Murine Model of Chronic Tuberculosis Infection
The mouse model is a well-established and economical choice for the initial preclinical evaluation of anti-tuberculosis drug candidates.[2]
Objective: To assess the in vivo efficacy of a novel antimycobacterial agent in reducing bacterial load in a chronic tuberculosis infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)[3]
-
Mycobacterium tuberculosis H37Rv (or other virulent strain)[6]
-
Aerosol infection chamber (e.g., Glas-Col)
-
Antimycobacterial agent (e.g., HC2210)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Standard anti-tuberculosis drugs for positive control (e.g., isoniazid (B1672263), rifampicin)[7][8]
-
Middlebrook 7H11 agar (B569324) plates supplemented with OADC
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
Procedure:
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Infect mice via the aerosol route using a calibrated aerosol infection chamber to deliver a low dose of approximately 100-200 bacilli to the lungs.
-
Confirm the initial bacterial deposition in the lungs of a subset of mice 24 hours post-infection.
-
-
Treatment:
-
Allow the infection to establish for 4-6 weeks to develop a chronic state.
-
Randomly assign mice to treatment groups:
-
Vehicle control
-
Test compound (e.g., HC2210) at various doses
-
Positive control (e.g., isoniazid at 25 mg/kg)[4]
-
-
Administer the compounds orally by gavage once daily for the duration of the treatment period (e.g., 4 weeks).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Log-transform the CFU data.
-
Compare the mean log10 CFU between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant reduction in CFU in the treated groups indicates efficacy.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. longdom.org [longdom.org]
Application Notes: Dosage and Protocols for Antimycobacterial Agent-5 (AMA-5) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antimycobacterial agent-5" (AMA-5) is a placeholder name for a hypothetical novel compound. The following application notes provide generalized protocols and representative data based on established methodologies for the in vitro evaluation of new antimycobacterial agents.
Introduction
The development of new antimycobacterial agents is critical for combating tuberculosis and other mycobacterial infections. A crucial step in preclinical drug discovery involves evaluating the compound's efficacy against intracellular mycobacteria and its safety profile against host cells.[1][2] These notes provide detailed protocols for determining the appropriate dosage of a novel hypothetical compound, AMA-5, in cell culture models. The primary objectives are to assess its cytotoxicity towards a mammalian host cell line and to quantify its efficacy in inhibiting the growth of mycobacteria within infected macrophages.[3] The human monocytic leukemia cell line, THP-1, is used here as a model, as it can be differentiated into macrophage-like cells, which are the primary host cells for Mycobacterium tuberculosis.[4][5]
Preparation of AMA-5 Stock Solution
Proper preparation of the compound stock solution is fundamental for accurate and reproducible results.[6] The choice of solvent and storage conditions is critical to maintain the compound's stability and activity.[7]
Protocol:
-
Determine Solubility: Before preparing a high-concentration stock, test the solubility of AMA-5 in common biocompatible solvents (e.g., DMSO, ethanol, sterile water).[6] For many novel organic compounds, DMSO is the solvent of choice.
-
Weighing the Compound: Accurately weigh a precise amount of AMA-5 powder (e.g., 5 mg) using an analytical balance.[8]
-
Dissolution: Dissolve the weighed AMA-5 in the appropriate volume of solvent to achieve a high-concentration primary stock solution (e.g., 10 mM). Use the following formula:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Sterilization: If using an aqueous solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter. DMSO at high concentrations is inherently sterile.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C in amber vials to protect from light.[6] A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[7]
Protocol 1: Cytotoxicity Assessment (CC50 Determination) using MTT Assay
This protocol determines the 50% cytotoxic concentration (CC50) of AMA-5, which is the concentration that reduces the viability of host cells by 50%.[9][10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]
Materials:
-
Differentiated THP-1 macrophages
-
96-well flat-bottom tissue culture plates
-
AMA-5 stock solution
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[13]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed differentiated THP-1 cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial two-fold dilutions of AMA-5 in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound to each well.
-
Include "cells only" (untreated) wells as a negative control.
-
Include "vehicle control" wells containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions.[7]
-
Include "medium only" wells as a blank control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Protocol 2: Intracellular Efficacy (IC50 Determination)
This protocol measures the efficacy of AMA-5 at inhibiting the growth of mycobacteria inside host macrophages.[16] The 50% inhibitory concentration (IC50) is the concentration of the agent that reduces intracellular bacterial growth by 50%.[17]
Materials:
-
Differentiated THP-1 macrophages in 96-well plates
-
Mycobacterium spp. (e.g., M. bovis BCG or an appropriate strain of M. tuberculosis)
-
Complete culture medium
-
AMA-5 stock solution
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)[14]
-
7H10 agar (B569324) plates with OADC supplement[18]
Methodology:
-
Cell Seeding and Differentiation: Seed THP-1 monocytes at 1 x 10⁵ cells/well in a 96-well plate. Differentiate them into macrophage-like cells by treating with 50 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[5][14] After differentiation, wash the cells with warm medium to remove PMA.[5]
-
Bacterial Inoculum Preparation: Prepare a single-cell suspension of mycobacteria from a mid-log phase culture. To prevent clumping, pass the culture through a 25G needle multiple times.[14] Adjust the bacterial density to achieve the desired multiplicity of infection (MOI).
-
Macrophage Infection: Infect the differentiated THP-1 cells with the mycobacterial suspension at an MOI of 1 to 10 (bacteria-to-cell ratio).[4][16] Incubate for 4 hours to allow phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.[14] Some protocols may include a short treatment with a low concentration of amikacin (B45834) to kill any remaining extracellular bacteria.[14]
-
Compound Treatment: Add 100 µL of fresh medium containing serial dilutions of AMA-5 to the infected cells. Include an "infected untreated" control.
-
Incubation: Incubate the plates for 3 to 4 days at 37°C with 5% CO₂.
-
Quantification of Intracellular Bacteria (CFU Counting):
-
At the end of the incubation, aspirate the medium.
-
Lyse the macrophages by adding 100 µL of 0.1% Triton X-100 for 5-10 minutes.[14][18]
-
Prepare 10-fold serial dilutions of the cell lysate in PBS or 7H9 broth.
-
Plate 100 µL of each dilution onto 7H10 agar plates in triplicate.[18]
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colonies to determine the Colony Forming Units (CFU) per mL for each treatment.
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated infected cells.
-
Determine the IC50 value by plotting the percent inhibition against the log of AMA-5 concentration.[15]
-
Data Presentation
Quantitative data for AMA-5 and standard control drugs should be summarized for clear comparison.
Table 1: Cytotoxicity of AMA-5 on Differentiated THP-1 Macrophages
| Compound | CC50 (µM) | Assay | Exposure Time (h) |
|---|---|---|---|
| AMA-5 | 75.4 | MTT | 48 |
| Rifampicin | >200 | MTT | 48 |
| Isoniazid | >200 | MTT | 48 |
Table 2: Intracellular Antimycobacterial Activity of AMA-5
| Compound | Intracellular IC50 (µM) | Test Organism | Host Cell |
|---|---|---|---|
| AMA-5 | 1.2 | M. tuberculosis H37Rv | THP-1 |
| Rifampicin | 0.15 | M. tuberculosis H37Rv | THP-1 |
| Isoniazid | 0.5 | M. tuberculosis H37Rv | THP-1 |
Calculation of Selectivity Index (SI)
The Selectivity Index is a critical parameter that represents the therapeutic window of a compound. It is calculated as the ratio of its cytotoxicity to its bioactivity.[19] A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.[9] An SI value ≥10 is generally considered promising for a potential therapeutic agent.[9][19]
Formula: SI = CC50 / IC50
For AMA-5: SI = 75.4 µM / 1.2 µM = 62.8
Visualizations: Workflows and Diagrams
Caption: Workflow for determining the CC50 of AMA-5 using the MTT cytotoxicity assay.
References
- 1. Mycobacterium tuberculosis Infection of THP-1 Cells : A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. nanopartikel.info [nanopartikel.info]
- 6. phytotechlab.com [phytotechlab.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. unmc.edu [unmc.edu]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. labinsights.nl [labinsights.nl]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Culture of THP1-Derived Macrophages [bio-protocol.org]
- 14. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antimycobacterial Agent-5 (AMA-5)
Product: Antimycobacterial Agent-5 (AMA-5) Application: In Vitro Inhibition of Mycobacterium tuberculosis Growth and Target Enzyme Activity For Research Use Only
Introduction
This compound (AMA-5) is a novel synthetic compound designed for the targeted inhibition of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. AMA-5 functions as a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial type-II fatty acid synthase (FAS-II) pathway.[1][2][3] This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the core of the mycobacterial cell wall.[1][2] By inhibiting InhA, AMA-5 disrupts mycolic acid synthesis, leading to compromised cell wall integrity and subsequent inhibition of bacterial growth. Unlike the pro-drug isoniazid (B1672263), which requires activation by the catalase-peroxidase enzyme KatG, AMA-5 is a direct inhibitor and is therefore expected to be effective against Mtb strains with KatG mutations, a common source of isoniazid resistance.[4][5][6]
Principle of Assays
The efficacy of AMA-5 can be evaluated using two primary in vitro methods:
-
InhA Enzymatic Inhibition Assay: This biochemical assay directly measures the ability of AMA-5 to inhibit the enzymatic activity of purified recombinant InhA. The assay monitors the NADH-dependent reduction of a substrate analog, and the decrease in NADH concentration is measured spectrophotometrically. The half-maximal inhibitory concentration (IC50) is determined by testing a range of AMA-5 concentrations.
-
Whole-Cell Activity Assay (MIC Determination): This cell-based assay determines the minimum inhibitory concentration (MIC) of AMA-5 required to inhibit the visible growth of M. tuberculosis. The broth microdilution method is a standardized technique used to assess the potency of antimicrobial agents against bacterial cultures.[7][8][9]
Mycolic Acid Biosynthesis and the Role of InhA
The FAS-II system in Mycobacterium tuberculosis is responsible for elongating fatty acids produced by the FAS-I system to generate the very long-chain precursors of mycolic acids.[2][10][11] This multi-enzyme pathway involves a series of cyclical condensation, reduction, and dehydration reactions. InhA catalyzes the final reduction step in each elongation cycle.[1][3] The inhibition of this crucial enzyme halts the entire pathway, preventing the formation of the mycolic acid layer and rendering the bacterium vulnerable.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes & Protocols: "Antimycobacterial Agent-5" (AMA-5) for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery of new antimycobacterial agents with novel mechanisms of action.[2][3] "Antimycobacterial Agent-5" (AMA-5) is a novel small molecule inhibitor identified through phenotypic screening against Mtb. These application notes provide a comprehensive guide for the use of AMA-5 in high-throughput screening (HTS) campaigns aimed at identifying new chemical entities with potent antimycobacterial activity.
1.1 Principle of Action
AMA-5 is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a crucial enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[6][7][8] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust impermeable barrier and contributing to virulence.[7] By inhibiting InhA, AMA-5 disrupts mycolic acid synthesis, leading to compromised cell wall integrity and subsequent cell death.[9][10] This mechanism is analogous to that of the frontline drug isoniazid (B1672263) (INH), but AMA-5 does not require activation by the catalase-peroxidase enzyme (KatG), making it a promising candidate for activity against INH-resistant strains where KatG mutations are common.[5][11]
1.2 Signaling Pathway
The FAS-II pathway is a validated target for several antitubercular drugs.[7] AMA-5 directly targets the InhA-catalyzed reduction step within this pathway.
Caption: AMA-5 inhibits the InhA enzyme in the Mtb FAS-II pathway, blocking mycolic acid synthesis.
Application: High-Throughput Screening (HTS)
AMA-5 serves as an excellent positive control compound in HTS campaigns designed to discover novel inhibitors of M. tuberculosis. The primary screening assay recommended is the Microplate Alamar Blue Assay (MABA), a simple, cost-effective, and robust method for determining mycobacterial viability.[12][13][14] A secondary counterscreen is essential to assess cytotoxicity against a mammalian cell line to determine the compound's selectivity index.
2.1 HTS Workflow
The workflow is designed for efficiency and scalability in 96- or 384-well formats.
Caption: High-throughput screening workflow from primary screening to hit progression.
Quantitative Data
The following tables summarize the expected performance of AMA-5 and standard control drugs in the described assays. Data is presented as mean ± standard deviation.
Table 1: Antimycobacterial Activity (MABA)
| Compound | Target Organism | MIC (µg/mL)[14] | MIC (µM) |
|---|---|---|---|
| AMA-5 | Mtb H37Rv | 0.1 ± 0.05 | 0.25 ± 0.12 |
| Isoniazid | Mtb H37Rv | 0.05 ± 0.02 | 0.36 ± 0.15 |
| Rifampicin | Mtb H37Rv | 0.1 ± 0.04 | 0.12 ± 0.05 |
| DMSO | Mtb H37Rv | >128 | >1000 |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[15]
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
|---|---|---|---|
| AMA-5 | HepG2 | 75 ± 15 | 300 |
| Isoniazid | HepG2 | >200 | >555 |
| Rifampicin | HepG2 | 150 ± 25 | 1250 |
| Doxorubicin | HepG2 | 0.5 ± 0.1 | N/A |
CC50 (Half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%. Cytotoxicity assays are crucial for evaluating the safety of potential drug candidates.[16][17][18][19][20]
Experimental Protocols
WARNING: All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE).
4.1 Protocol: Microplate Alamar Blue Assay (MABA) [12][13][14]
This protocol is adapted for a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC).
4.1.1 Materials
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom plates
-
AMA-5, control drugs, and test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Tween 80 (20% solution)
-
Plate reader (fluorescence or absorbance)
4.1.2 Procedure
-
Compound Plating:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the highest concentration of the test compound (in duplicate) to the first column of wells. This creates a 2X concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
Prepare control wells: AMA-5 (positive control), Rifampicin (positive control), and DMSO (negative/vehicle control).
-
-
Bacterial Inoculum Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted Mtb inoculum to each well containing the compounds. The final volume in each well will be 200 µL.
-
Seal the plates with a breathable membrane or in a secondary container and incubate at 37°C for 7 days.
-
-
Assay Development:
-
After 7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Continue to incubate at 37°C for another 24 hours.
-
-
Data Acquisition:
-
Read the plates using a plate reader. Measure either fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.
-
A blue color indicates inhibition, while a pink color indicates bacterial growth.[15] The MIC is the lowest drug concentration that prevents the blue-to-pink color change.
-
4.2 Protocol: Mammalian Cell Cytotoxicity Assay (HepG2)
This protocol uses a resazurin-based assay (similar to Alamar Blue) to assess the toxicity of compounds against the human liver cell line HepG2.
4.2.1 Materials
-
HepG2 cells (human hepatocellular carcinoma)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile 96-well flat-bottom tissue culture plates
-
AMA-5, control drugs, and test compounds dissolved in DMSO
-
Resazurin (B115843) sodium salt solution (e.g., PrestoBlue™ or similar)
-
Plate reader (fluorescence)
4.2.2 Procedure
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds, AMA-5, and a positive control (e.g., Doxorubicin) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Development:
-
Add 10 µL of resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is observed in the control wells.
-
-
Data Acquisition:
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the CC50 value by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
Disclaimer: This document is intended for research use only. All protocols should be validated and optimized in the user's laboratory. Follow all institutional safety guidelines when handling chemical and biological materials.
References
- 1. Comprehensive review on mechanism of action, resistance and evolution of antimycobacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action | Bentham Science [benthamscience.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. opentrons.com [opentrons.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 20. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
Application Notes and Protocols for Antimycobacterial Agent-5 Animal Model Studies
A Novel Imidazopyridine Amide Targeting the Mycobacterial Electron Transport Chain
For Research Use Only.
Introduction
Antimycobacterial agent-5, also identified in scientific literature as compound 27, is a member of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) class of compounds. It has been investigated for its potential as a novel therapeutic against mycobacterial infections. This document provides an overview of its mechanism of action, and protocols for its in vitro characterization.
Important Note: As of the latest literature review, detailed in vivo animal model studies including efficacy, pharmacokinetics, and toxicology for this compound (compound 27) have not been published. The strong in vitro activity of this specific compound did not directly translate to high potency in Mycobacterium tuberculosis growth inhibition assays in the studies that have been made public[1]. Therefore, the following sections on in vivo protocols are presented as generalized templates for researchers to adapt based on best practices for this class of compounds, rather than being derived from established studies on this specific agent.
Mechanism of Action
This compound targets the mycobacterial electron transport chain (ETC), a critical pathway for cellular respiration and energy production in Mycobacterium tuberculosis. Specifically, it inhibits the CIII2CIV2 supercomplex of the ETC. This inhibition disrupts the bacterium's ability to generate ATP, leading to a bactericidal effect. The IC50 of this compound against the Mycobacterium smegmatis CIII2CIV2 supercomplex has been determined to be 441 nM[1][2][3].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Activity
The following table summarizes the known in vitro activity of this compound.
| Target | Organism | Assay | IC50 (nM) | Reference |
| CIII2CIV2 Supercomplex | Mycobacterium smegmatis | Oxygen Consumption Assay | 441 | [1][2][3] |
Experimental Protocols
In Vitro CIII2CIV2 Supercomplex Inhibition Assay
This protocol is based on methodologies described for the imidazo[1,2-a]pyridine-3-carboxamide class of compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mycobacterial CIII2CIV2 supercomplex.
Materials:
-
Purified M. smegmatis CIII2CIV2 supercomplex
-
This compound (compound 27)
-
Decylubiquinol (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Oxygen-sensitive electrode or plate-based oxygen consumption measurement system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to create a range of test concentrations.
-
Add the assay buffer to the reaction chamber of the oxygen measurement system and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the purified CIII2CIV2 supercomplex to the reaction chamber.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the chamber and incubate for a specified period.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Monitor the rate of oxygen consumption over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical In Vivo Efficacy Study in a Mouse Model of Tuberculosis
Disclaimer: The following protocol is a generalized template and has not been specifically validated for this compound.
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs and spleen of mice infected with Mycobacterium tuberculosis.
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Infection:
-
Infect mice via aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
Positive control (e.g., Isoniazid at 25 mg/kg)
Procedure:
-
Four weeks post-infection, confirm the establishment of a chronic infection by determining the bacterial load in the lungs of a subset of mice.
-
Initiate treatment of the experimental groups. Administer the compounds orally once daily for 4-8 weeks.
-
Monitor the body weight and clinical signs of the mice throughout the treatment period.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with a suitable detergent (e.g., Tween 80).
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) per organ.
-
Analyze the data by comparing the log10 CFU values between the treated and vehicle control groups.
Hypothetical Pharmacokinetic Study in Mice
Disclaimer: The following protocol is a generalized template and has not been specifically validated for this compound.
Objective: To determine the pharmacokinetic profile of this compound in mice after intravenous and oral administration.
Animal Model:
-
CD-1 or BALB/c mice (male, 6-8 weeks old)
Procedure:
-
Administer this compound intravenously (e.g., 1-5 mg/kg) and orally (e.g., 10-50 mg/kg) to separate groups of mice.
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Data Presentation (Hypothetical)
The following tables are templates for how quantitative data from animal studies could be presented.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine TB Model
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Lungs (± SD) | Mean Log10 CFU/Spleen (± SD) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Isoniazid | 25 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| IV | 1 | - | ||||
| PO | 10 |
Conclusion
This compound (compound 27) is an inhibitor of the mycobacterial electron transport chain with demonstrated in vitro activity against the CIII2CIV2 supercomplex. While this provides a strong rationale for its further investigation, the lack of published in vivo data necessitates that researchers conduct comprehensive animal model studies to evaluate its efficacy, pharmacokinetic properties, and safety profile before it can be considered a viable drug candidate. The protocols and templates provided here serve as a guide for such future investigations.
References
Application Notes & Protocols for the Sterilization of Antimycobacterial Agent-5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antimycobacterial Agent-5 and Sterilization
This document outlines protocols for evaluating various sterilization methods and validating the chosen procedure to ensure it achieves the desired Sterility Assurance Level (SAL) without compromising the agent's chemical integrity and biological activity.[1][2]
Recommended Sterilization Methods for Evaluation
Several standard sterilization methods can be evaluated for their suitability with this compound. The ideal method will effectively eliminate microbial contaminants while preserving the agent's physicochemical properties and biological activity.
Common sterilization methods include:
-
Filtration: Suitable for solutions, especially for heat-sensitive compounds.[3]
-
Dry Heat: Involves sterilization in a hot air oven; however, high temperatures may degrade the agent.[3]
-
Moist Heat (Autoclaving): Utilizes pressurized steam and is highly effective, but the combination of heat and moisture can be detrimental to some compounds.[3][4]
-
Radiation (Gamma or E-beam): Effective for sterilizing powders and heat-sensitive materials, but can cause chemical modifications.[4][5]
-
Gas Sterilization (Ethylene Oxide): A low-temperature method suitable for sensitive materials, but requires a lengthy aeration process to remove residual gas.[3]
-
Chemical Sterilization: Using agents like methanol (B129727) has been shown to be effective for sterilizing samples containing anti-tuberculosis drugs without affecting their integrity.[6]
Data Presentation: Stability and Efficacy Post-Sterilization
The following tables present a hypothetical summary of quantitative data from stability and efficacy studies of this compound after exposure to different sterilization methods. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Physicochemical Stability of this compound Post-Sterilization
| Sterilization Method | Concentration | Purity by HPLC (%) | Appearance of Solution | pH of a 1 mg/mL Solution |
| Unsterilized Control | 10 mg/mL | 99.8 ± 0.1 | Clear, colorless | 7.2 ± 0.1 |
| Filtration (0.22 µm) | 10 mg/mL | 99.7 ± 0.2 | Clear, colorless | 7.2 ± 0.1 |
| Dry Heat (160°C, 2h) | Powder | 85.2 ± 1.5 | Slight yellowing | 6.8 ± 0.2 |
| Autoclave (121°C, 15min) | 10 mg/mL | 90.5 ± 1.1 | Clear, slight opalescence | 7.0 ± 0.1 |
| Gamma Irradiation (25 kGy) | Powder | 98.9 ± 0.4 | No change | 7.1 ± 0.1 |
| Ethylene (B1197577) Oxide | Powder | 99.5 ± 0.3 | No change | 7.2 ± 0.1 |
Table 2: Antimycobacterial Efficacy (MIC) of Agent-5 Post-Sterilization against M. smegmatis
| Sterilization Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Fold Change from Control |
| Unsterilized Control | 0.5 | - |
| Filtration (0.22 µm) | 0.5 | 1.0 |
| Dry Heat (160°C, 2h) | 4.0 | 8.0 |
| Autoclave (121°C, 15min) | 2.0 | 4.0 |
| Gamma Irradiation (25 kGy) | 0.6 | 1.2 |
| Ethylene Oxide | 0.5 | 1.0 |
Experimental Protocols
Protocol 1: Sterilization Validation Workflow
This protocol describes the overall workflow for validating a chosen sterilization method for this compound.
Sterilization Validation Workflow for this compound.
Methodology:
-
Phase 1: Method Selection & Development
-
Characterize the inherent stability of this compound to heat, pH, and light to inform the selection of appropriate sterilization methods.
-
Based on stability data, select a minimum of two to three potential sterilization methods for evaluation (e.g., filtration, gamma irradiation, ethylene oxide).
-
Conduct small-scale feasibility studies to assess the immediate impact of these methods on the agent's purity and appearance.
-
-
Phase 2: Process Qualification
-
For the most promising method(s), define and optimize the critical process parameters (e.g., temperature, exposure time, radiation dose).
-
Perform sterilization runs using biological indicators (BIs) placed in the most challenging locations to demonstrate the lethality of the process. A sterility assurance level (SAL) of 10-6 is typically targeted.[1]
-
Thoroughly analyze the sterilized this compound for purity (using HPLC), potency (via MIC testing), and chemical integrity (using mass spectrometry).
-
-
Phase 3: Routine Monitoring
-
Once a method is validated, implement it for routine sterilization using the established parameters.
-
Establish a schedule for periodic re-validation to ensure the process remains consistent and effective.
-
Maintain comprehensive documentation of all validation and routine sterilization cycles.
-
Protocol 2: Determination of this compound Purity by HPLC
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unsterilized this compound (control) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare solutions of the sterilized agent at the same concentration.
-
Create a series of calibration standards from the control stock solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a predetermined wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standards and samples through the HPLC system.
-
Calculate the purity of the sterilized samples by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.
-
Compare the purity of the sterilized samples to the unsterilized control.
-
Protocol 3: Assessment of Antimycobacterial Activity (MIC Assay)
Methodology:
-
Bacterial Strain: Mycobacterium smegmatis mc2155 is a commonly used surrogate for M. tuberculosis in initial screening.[7]
-
Assay Procedure:
-
In a 96-well microplate, prepare two-fold serial dilutions of the sterilized and unsterilized this compound in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculate each well with a standardized suspension of M. smegmatis to a final density of approximately 5 x 105 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.
-
Compare the MIC values of the sterilized samples to that of the unsterilized control to determine if the sterilization process affected the agent's biological activity.
-
Signaling Pathway and Mechanism of Action
This compound targets the electron transport chain (ETC) in mycobacteria, a critical pathway for energy production. Understanding this mechanism is crucial as any degradation during sterilization could impact its ability to interact with its target.
References
- 1. lexamed.com [lexamed.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. basu.org.in [basu.org.in]
- 6. Sterilization of Mycobacterium tuberculosis infected samples using methanol preserves anti-tuberculosis drugs for subsequent pharmacological testing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.usmf.md [repository.usmf.md]
Application Notes and Protocols for Antimycobacterial Agent-5
Disclaimer: Antimycobacterial agent-5 is a hypothetical compound. The data, protocols, and mechanisms described herein are provided for illustrative purposes and are based on established methodologies for the research and development of novel antimycobacterial agents.
Safety and Handling Guidelines
Handling of this compound, a potent experimental compound, requires strict adherence to safety protocols to minimize exposure risk. When working with pathogenic mycobacteria, such as Mycobacterium tuberculosis, appropriate biosafety level (BSL) containment is mandatory.
1.1. Compound Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Engineering Controls: All weighing and initial dilutions of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of aerosols.
-
Storage: Store the compound in a tightly sealed container at the recommended temperature, protected from light and moisture.
1.2. Handling of Mycobacterium tuberculosis:
-
Biosafety Level: Activities involving the propagation and manipulation of cultures of Mycobacterium tuberculosis complex require Biosafety Level 3 (BSL-3) practices and facilities.[1][2] Non-aerosol-producing manipulations of clinical specimens may be conducted at BSL-2 with BSL-3 practices.[3][4]
-
Aerosol Containment: All procedures with the potential to generate infectious aerosols must be conducted within a certified Class II Biological Safety Cabinet (BSC).[4]
-
Decontamination and Waste Disposal: All surfaces and equipment must be decontaminated with an appropriate tuberculocidal disinfectant. All contaminated materials must be decontaminated, preferably by autoclaving, before disposal.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is fundamental for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).[5][6]
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₂ |
| Molecular Weight | 366.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol, insoluble in water. |
| Melting Point | 185-188 °C |
| Calculated logP | 3.5 |
| pKa | 8.2 (basic) |
Biological Activity and Application Notes
This compound is a novel synthetic compound demonstrating potent activity against Mycobacterium tuberculosis.
3.1. Proposed Mechanism of Action this compound is hypothesized to be an inhibitor of InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the mycobacterial cell wall.[7][8][9] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death.[8][10]
3.2. In Vitro Efficacy The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various mycobacterial strains. The MIC is defined as the lowest concentration of the agent that prevents visible in-vitro growth of the microorganism.[11]
| Mycobacterial Strain | MIC (µg/mL) | MIC (µM) |
| M. tuberculosis H37Rv (ATCC 27294) | 0.25 | 0.68 |
| M. tuberculosis (MDR Strain) | 0.50 | 1.36 |
| M. smegmatis mc²155 (ATCC 700084) | 2.0 | 5.46 |
| M. avium (ATCC 25291) | 8.0 | 21.83 |
3.3. In Vitro Cytotoxicity The cytotoxicity of this compound was evaluated against the human embryonic kidney cell line HEK293 to determine its selectivity index (SI).
| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI)¹ |
| HEK293 (ATCC CRL-1573) | LDH Release | > 50 | > 73.5 |
¹Selectivity Index (SI) = CC₅₀ (HEK293) / MIC (M. tuberculosis H37Rv)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.[11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom microplates
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a working solution by diluting the stock solution in 7H9 broth to twice the highest desired final concentration.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the working compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[11]
-
Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days.
-
Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible turbidity. Results can be confirmed by adding a viability indicator like Resazurin.[12]
Protocol 2: Mammalian Cell Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14]
Materials:
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Sterile 96-well flat-bottom tissue culture plates
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[13]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[15]
-
Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[16]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, normalizing to the spontaneous and maximum release controls. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting a dose-response curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy and toxicity of this compound.
Hypothetical Signaling Pathway Diagram
Caption: Proposed mechanism of action: Inhibition of InhA in the mycolic acid pathway.
References
- 1. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 2. Biosafety Directive for Mycobacterium tuberculosis Complex (MTBC) - Canada.ca [canada.ca]
- 3. biosafety.be [biosafety.be]
- 4. labconco.com [labconco.com]
- 5. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive review on mechanism of action, resistance and evolution of antimycobacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review [mdpi.com]
- 10. unisciencepub.com [unisciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 16. LDH cytotoxicity assay [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Antimycobacterial Agent-5 (AMA-5)
Welcome to the technical support center for Antimycobacterial Agent-5 (AMA-5). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on the compound's solubility. For the purposes of this guide, AMA-5 is modeled on the well-characterized benzothiazinone, PBTZ169 (Macozinone), a potent antimycobacterial agent with known solubility limitations.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMA-5) and what is its mechanism of action?
A1: AMA-5 is a potent, bactericidal antimycobacterial agent belonging to the benzothiazinone class of compounds.[6] It acts by irreversibly inhibiting the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1][7] This enzyme is crucial for the biosynthesis of key components of the mycobacterial cell wall, specifically arabinans.[1][2] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death.[4]
Q2: I am observing low activity of AMA-5 in my in-vitro assays. Could this be related to its solubility?
A2: Yes, this is a very common issue. AMA-5 has very low aqueous solubility, which can significantly impact its apparent potency in in-vitro assays.[8] If the compound precipitates in your assay medium, the effective concentration will be much lower than the nominal concentration, leading to seemingly reduced activity. It is crucial to ensure that AMA-5 remains fully dissolved at the tested concentrations. Consider using a small percentage of an organic co-solvent like DMSO, but be sure to include appropriate vehicle controls in your experiment. The solubility of AMA-5 in DMSO is approximately 5-6.4 mg/mL.[7][9]
Q3: My AMA-5 powder will not dissolve in my aqueous buffer. What are my options?
A3: Direct dissolution of AMA-5 in aqueous buffers, especially at neutral or alkaline pH, is extremely difficult due to its physicochemical properties. The compound's solubility is pH-dependent; it is more soluble in acidic conditions (pH 1-4) and practically insoluble at pH 7 and above.[6] For experimental purposes, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as 100% DMSO, and then dilute this stock into your aqueous medium.[9] When diluting, ensure rapid mixing to avoid precipitation.
Q4: Are there advanced formulation strategies to improve the solubility and bioavailability of AMA-5?
A4: Absolutely. Due to the low solubility of AMA-5, several formulation strategies have been explored to enhance its dissolution and bioavailability.[10] The main approaches fall into two categories: solid dispersions and nanosuspensions.[11][12] A spray-dried dispersion (SDD) formulation has been shown to nearly double the relative bioavailability compared to the native crystalline powder.[10] Extended-release (ER) tablet formulations have also been developed to improve the pharmacokinetic profile.[6]
Troubleshooting Guide
Issue 1: Precipitation of AMA-5 during dilution of DMSO stock solution into aqueous media.
-
Cause: The addition of a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer can cause it to "crash out" or precipitate due to the rapid change in solvent polarity.
-
Solution 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO, and then dilute this intermediate stock into your final aqueous buffer.
-
Solution 2: Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final concentration of DMSO in your aqueous medium (e.g., from 0.5% to 1%). Always verify the tolerance of your cells or assay to the final DMSO concentration.
-
Solution 3: Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your aqueous medium to help maintain the solubility of AMA-5.
Issue 2: Inconsistent results in animal pharmacokinetics (PK) studies.
-
Cause: The low and pH-dependent solubility of AMA-5 can lead to highly variable absorption in the gastrointestinal tract.[6] Food effects can also be significant.[13] This can result in inconsistent plasma concentrations between subjects.
-
Solution 1: Formulation Development: For in-vivo studies, it is highly recommended to use a formulation designed to enhance solubility. A simple suspension in a vehicle like 0.5% carboxymethylcellulose can be highly variable. Consider formulating AMA-5 as a solid dispersion or a nanosuspension.[6][10]
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Solution 2: Control of Fed/Fasted State: The solubility of AMA-5 is significantly higher in fed-state simulated intestinal fluid (FeSSIF) compared to fasted-state (FaSSIF).[13] Therefore, controlling the feeding status of the animals is critical for reducing variability in oral absorption studies.
-
Solution 3: pH-modified Vehicles: For oral dosing, using an acidic vehicle may improve initial dissolution in the stomach, potentially leading to more consistent absorption.
Data Presentation
Table 1: Solubility of AMA-5 (PBTZ169) in Various Media
| Medium | pH | Solubility | Reference |
| DMSO | N/A | ~5-6.4 mg/mL | [7][9] |
| Acetate Buffer | 5.0 | 6-9 mg/L | [13] |
| FaSSIF (Fasted State) | ~6.5 | 2.5-4 mg/L | [13] |
| FeSSIF (Fed State) | ~5.0 | 16.8-29 mg/L | [13] |
| Aqueous Solution | 1-4 | Highly Soluble | [6] |
| Aqueous Solution | 5-6 | Modestly Soluble | [6] |
| Aqueous Solution | ≥7 | Insoluble | [6] |
Table 2: Relative Bioavailability of Different AMA-5 (PBTZ169) Oral Formulations
| Formulation Type | Relative Bioavailability (Compared to NCP) | Reference |
| Native Crystal Powder (NCP) | 1.0x (Baseline) | [10] |
| Spray-Dried Dispersion (SDD) | ~2.0x | [10] |
| Syrup Formulation | ~0.3x | [10] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for laboratory-scale preparation to improve the dissolution rate of AMA-5 for in-vitro and non-clinical in-vivo studies.
-
Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Solubilization: Accurately weigh AMA-5 and the chosen carrier (e.g., in a 1:3 drug-to-carrier ratio).[14] Dissolve both components in a suitable common volatile solvent, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol.[15][16] Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Place the solution in a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[14] Continue evaporation until a dry, thin film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Characterization: The resulting powder should be characterized for its amorphous nature (using techniques like PXRD and DSC) and dissolution enhancement compared to the crystalline drug.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)
This "top-down" approach reduces the particle size of AMA-5 to the sub-micron range, increasing the surface area and dissolution velocity.[17][18]
-
Preparation of Pre-suspension: Disperse the AMA-5 powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).[17] A high-speed stirrer (e.g., Ultra-Turrax) can be used to create a homogenous pre-suspension.
-
Pre-milling (Optional but Recommended): Homogenize the pre-suspension at a lower pressure (e.g., 500 bar) for several passes to reduce the particle size and prevent clogging of the homogenizer.[19]
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at pressures ranging from 1500 to 2000 bar.[20]
-
Homogenization Cycles: Repeat the homogenization process for 10-25 cycles.[19] The optimal number of cycles will depend on the desired particle size and distribution.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Post-processing (Optional): The nanosuspension can be lyophilized (freeze-dried) to produce a solid powder for long-term storage or incorporation into solid dosage forms. A cryoprotectant (e.g., mannitol) is typically added before lyophilization.[21]
Visualizations
Caption: Workflow for improving AMA-5 solubility and bioavailability.
References
- 1. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. PBTZ169 - iM4TB [im4tb.org]
- 4. medkoo.com [medkoo.com]
- 5. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. japsonline.com [japsonline.com]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contact Support [scientiaricerca.com]
- 18. researchgate.net [researchgate.net]
- 19. jbino.com [jbino.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. jpionline.org [jpionline.org]
Technical Support Center: Antimycobacterial Agent-5 (AMA-5)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antimycobacterial Agent-5 (AMA-5) in cell-based assays. Unexpected cytoprotective effects have been observed, and this resource aims to help users distinguish between genuine biological effects and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMA-5)?
A1: this compound (AMA-5) is an experimental synthetic compound currently under investigation for its potent activity against Mycobacterium tuberculosis. Structurally, it is a novel heterocyclic molecule designed to inhibit mycobacterial cell wall synthesis. During preclinical toxicity screening, it has exhibited an unusual property of reducing cell death in various mammalian cell lines, particularly under conditions of chemical- or stress-induced apoptosis.
Q2: Why do my cytotoxicity assays (e.g., MTT, MTS, XTT) show an increase in cell viability or a decrease in cell death after treatment with AMA-5?
A2: This is a key observation that requires careful investigation. There are two primary hypotheses:
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Assay Interference: AMA-5 may possess intrinsic chemical properties that interfere with the assay reagents. For example, it might have reducing capabilities that convert the tetrazolium salts (MTT, MTS, XTT) to formazan, mimicking the metabolic activity of viable cells and leading to a false positive signal.[1][2]
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Genuine Cytoprotective Effect: AMA-5 may be inadvertently activating a pro-survival signaling pathway in mammalian cells. Preliminary evidence suggests that AMA-5 induces the expression of Heat Shock Protein 70 (Hsp70).[3][4][5] Hsp70 is a molecular chaperone known to protect cells from various stressors and can inhibit key steps in the apoptotic cascade.[3][4][6][7]
Q3: Is the observed effect of AMA-5 a true cytoprotective phenomenon or an experimental artifact?
A3: It is crucial to determine this for accurate assessment of AMA-5's toxicological profile. An artifact would be a direct chemical interaction with the assay components, while a true cytoprotective effect would involve the modulation of cellular pathways. The troubleshooting guides below provide protocols to differentiate between these two possibilities.
Q4: How can I accurately measure the cytotoxicity of AMA-5 if it interferes with standard assays?
A4: The best approach is to use multiple assays that measure different hallmarks of cell death. If AMA-5 interferes with metabolic assays, consider switching to methods that measure:
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Loss of membrane integrity: Lactate dehydrogenase (LDH) release assay or trypan blue exclusion.[8]
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Apoptosis-specific events: Caspase-3/7 activity assays or Annexin V/Propidium Iodide (PI) staining.[9][10][11]
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Cellular ATP levels: Luminescence-based ATP assays are a sensitive alternative.[12][13]
Troubleshooting Guides
Problem 1: Increased Signal in Tetrazolium-Based Assays (MTT, MTS, XTT)
Initial Observation: Treatment with AMA-5 results in an unexpectedly high absorbance reading, suggesting increased cell viability, even at concentrations where toxicity is expected.
Possible Cause: Direct chemical reduction of the assay reagent by AMA-5.[1][2]
Troubleshooting Steps:
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Perform a Cell-Free Control Experiment: To isolate the chemical interaction, run the assay in the absence of cells.
-
Validate with an Orthogonal Assay: Use a non-metabolic assay, such as the LDH cytotoxicity assay, to confirm the viability results.
Data Presentation: Comparison of Assay Results
Table 1: Hypothetical data from a human hepatocyte cell line (HepG2) treated for 24 hours. Data shows AMA-5 interference in the MTT assay, which is not observed in the LDH assay.
| AMA-5 Conc. (µM) | MTT Assay (% Viability vs. Vehicle) | LDH Assay (% Cytotoxicity vs. Positive Control) |
| 0 (Vehicle) | 100% | 5% |
| 1 | 115% | 6% |
| 10 | 130% | 8% |
| 50 | 145% | 15% |
| 100 | 160% | 25% |
Experimental Protocol: Cell-Free MTT Interference Assay
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Prepare a 96-well plate with cell culture medium (phenol red-free is recommended).
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Add AMA-5 to the wells to achieve the final desired concentrations. Include a vehicle control.
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Add the MTT reagent to each well as per the manufacturer's protocol.
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Incubate the plate for 2-4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO).
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Read the absorbance at 570 nm.
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Interpretation: An increase in absorbance in the absence of cells confirms direct interference.
Problem 2: AMA-5 Reduces Cytotoxicity Induced by a Known Toxin
Initial Observation: When co-incubating cells with AMA-5 and a known apoptosis-inducer (e.g., staurosporine), the expected level of cell death is significantly reduced.
Possible Cause: AMA-5 is activating an anti-apoptotic pathway, likely through the induction of Hsp70, which can inhibit caspase activation.[3][4][5][7]
Troubleshooting Steps:
-
Measure Apoptosis-Specific Markers: Use an assay that directly measures a key event in apoptosis, such as the activity of executioner caspases (caspase-3 and -7).
-
Confirm Target Engagement: Use Western blotting to check for the upregulation of Hsp70 in AMA-5 treated cells.
Data Presentation: Effect of AMA-5 on Caspase Activity
Table 2: Hypothetical data from a macrophage cell line (RAW 264.7) treated for 6 hours. Data shows AMA-5 inhibits staurosporine-induced caspase activity.
| Treatment | Caspase-3/7 Activity (Relative Fluorescence Units) |
| Vehicle Control | 1,500 |
| Staurosporine (1 µM) | 15,000 |
| AMA-5 (50 µM) | 1,650 |
| Staurosporine (1 µM) + AMA-5 (50 µM) | 4,500 |
Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)
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Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with AMA-5, a positive control for apoptosis (e.g., staurosporine), and a combination of both. Include a vehicle control.
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Following incubation, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 assay kit.[10][14]
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Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[10][14]
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Incubate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence using a plate reader with excitation ~380 nm and emission ~460 nm.[10][15]
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Interpretation: A reduction in the fluorescence signal in the co-treated sample compared to the toxin alone indicates that AMA-5 is inhibiting the apoptotic pathway upstream of or at the level of caspase-3/7 activation.
Visualizations: Pathways and Workflows
Hypothesized Mechanism of Action
The following diagram illustrates the proposed anti-apoptotic mechanism of AMA-5. By inducing Hsp70, AMA-5 interferes with the intrinsic apoptosis pathway, preventing the activation of executioner caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]
- 4. Induction of Heat-Shock Protein 70 Expression by Geranylgeranylacetone Shows Cytoprotective Effects in Cardiomyocytes of Mice under Humid Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chaperone Function of hsp70 Is Required for Protection against Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. kumc.edu [kumc.edu]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Technical Support Center: Optimizing Incubation Time for Antimycobacterial Agent-5
Disclaimer: "Antimycobacterial agent-5" is not a recognized standard nomenclature in scientific literature. This guide utilizes Isoniazid (INH) , a primary first-line antitubercular agent, as a representative example to address the technical queries posed. The principles and protocols discussed are widely applicable to the in vitro study of antimycobacterial agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isoniazid?
A1: Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell.[1][2][3] The mycobacterial enzyme catalase-peroxidase (KatG) activates INH, which then forms a covalent adduct with NAD+.[1][2][3][4] This adduct primarily inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[1][2][3] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Disruption of the cell wall leads to bacterial cell death.[3]
Q2: Why is optimizing incubation time crucial when testing Isoniazid's effectiveness?
A2: Optimizing incubation time is critical for several reasons. Firstly, Mycobacterium tuberculosis is a slow-growing organism, with a doubling time of approximately 15-20 hours. Visible colonies may take 15 to 40 days to form on solid media.[5] Insufficient incubation can lead to false-negative results, where the agent appears ineffective simply because the bacteria have not had enough time to grow in the control wells. Conversely, excessively long incubation periods can lead to the degradation of the drug, evaporation of the medium, or the emergence of resistant mutants, confounding the results.[6][7] For some slowly growing nontuberculous mycobacteria, incubation times may need to be extended beyond the standard for M. tuberculosis.
Q3: What is a typical Minimum Inhibitory Concentration (MIC) range for Isoniazid against susceptible M. tuberculosis?
A3: For susceptible strains of M. tuberculosis, the MIC of Isoniazid is typically low, often in the range of 0.03 to 0.06 mg/L.[8] However, mutations in genes such as katG or the promoter region of inhA can confer resistance, leading to significantly higher MIC values.[8][9]
Q4: What are "persister" cells and how do they affect Isoniazid treatment in vitro?
A4: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics, despite being genetically susceptible.[10] These are often slow-replicating or non-replicating cells.[10] When M. tuberculosis is treated with Isoniazid in vitro, a rapid killing of the majority of the bacterial population is typically observed, followed by a plateau in the killing curve.[10] This biphasic killing pattern is attributed to the presence of persister cells that are not effectively killed by the drug.[10] These persisters can resume growth once the antibiotic pressure is removed, which is a significant challenge in tuberculosis treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent MIC Results | 1. Inoculum density is not standardized.2. Incubation time is too short or too long.3. Isoniazid stock solution has degraded.4. Contamination of the culture. | 1. Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard.2. For M. tuberculosis, incubate for a standard period (e.g., 7-14 days for broth microdilution) and read at a consistent time point. For other mycobacteria, consult literature for appropriate incubation times.3. Prepare fresh Isoniazid stock solutions and store them appropriately.4. Check for contamination by plating a sample of the inoculum on a non-selective agar (B569324) plate. |
| No Inhibition of Growth at Expected Concentrations | 1. The bacterial strain is resistant to Isoniazid.2. The Isoniazid was not properly activated (less common in vitro but can be related to the specific media components).3. The incubation temperature is incorrect. | 1. Confirm the susceptibility profile of the strain using a reference method or molecular testing for resistance-conferring mutations.2. Ensure the use of appropriate, validated testing media.3. Incubate plates at 37°C in a humidified incubator. |
| High Background in Control Wells | 1. Contamination of the growth medium.2. Over-inoculation of the wells. | 1. Use fresh, sterile media and practice aseptic techniques.2. Re-standardize the inoculum to the correct density. |
| Bacteriostatic Instead of Bactericidal Effect Observed | 1. The concentration of Isoniazid is too low.2. The bacterial population has a high proportion of non-replicating or slow-growing cells.[1]3. The duration of the experiment is too short. | 1. Perform a time-kill assay with a range of Isoniazid concentrations above the MIC.2. Ensure the bacterial culture is in the exponential growth phase at the start of the experiment.3. Extend the duration of the time-kill assay (e.g., up to 7 days or longer), with periodic sampling to monitor bacterial viability. |
Data Presentation
Table 1: Isoniazid Concentrations for Susceptibility Testing of M. tuberculosis
| Test Method | Medium | Critical Concentration (µg/mL) |
| Broth Microdilution | Middlebrook 7H9 | 0.1 and 0.4[11] |
| Agar Proportion | Middlebrook 7H10/7H11 | 0.2 |
| BACTEC MGIT 960 | MGIT Broth | 0.1 and 0.4 |
Table 2: Representative Time-Kill Kinetics of Isoniazid against M. tuberculosis
| Time (Days) | Log10 CFU/mL Reduction (at 10x MIC) |
| 0 | 0 |
| 1 | ~2-3 |
| 3 | ~3-4[10] |
| 7 | ~4 (may plateau due to persisters)[12] |
Note: These are representative values and can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of Isoniazid
-
Preparation of Isoniazid Dilutions:
-
Prepare a stock solution of Isoniazid in sterile distilled water or an appropriate solvent.
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to all wells.
-
Add 100 µL of the Isoniazid stock solution to the first well and perform serial 2-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
From a fresh culture of M. tuberculosis, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well containing the Isoniazid dilutions and the growth control wells.
-
Include a sterility control well with broth only.
-
Seal the plate and incubate at 37°C.
-
-
Result Interpretation:
-
After a predefined incubation period (e.g., 7-14 days), the MIC is determined as the lowest concentration of Isoniazid that completely inhibits visible growth of the mycobacteria. A growth indicator like resazurin (B115843) can be used for a colorimetric readout.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antimycobacterial Agent-5 (AMA-5)
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with Antimycobacterial Agent-5 (AMA-5). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant well-to-well and experiment-to-experiment variability in the Minimum Inhibitory Concentration (MIC) values for AMA-5. What are the potential causes?
Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing and can often be traced to several key factors:
-
Inoculum Preparation: The density of the mycobacterial culture is critical. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum may result in falsely low values.[1][2]
-
Media Composition: Variations in the composition of the growth medium, such as cation concentration in Mueller-Hinton Broth, can impact the activity of the antibacterial agent.[1]
-
Agent Preparation and Stability: Improper dissolution, storage, or degradation of AMA-5 during the lengthy incubation periods required for mycobacteria can lead to inaccurate results.[3][4][5] Many antimycobacterial drugs are unstable in media over time. For example, rifampicin (B610482) concentrations in Middlebrook 7H9 medium have been shown to decrease by as much as 92% after 7 days.[3][4]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability.[2]
Troubleshooting Steps:
-
Standardize Inoculum: Prepare the inoculum using a spectrophotometer to a McFarland standard (typically 0.5) and confirm the colony-forming units (CFU)/mL by plating a serial dilution.[1]
-
Quality Control Media: Use a consistent, high-quality growth medium and consider testing new batches with a quality control (QC) strain.
-
Fresh Stock Solutions: Prepare fresh stock solutions of AMA-5 for each experiment and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Include a QC Strain: Always include a reference strain, such as Mycobacterium tuberculosis H37Rv, with a known MIC range for a standard control drug in every assay to differentiate between systemic errors and issues specific to AMA-5.[2]
Q2: AMA-5 is precipitating in our aqueous buffer or cell culture medium. How can we improve its solubility?
Poor aqueous solubility is a common issue for many complex organic molecules, including some antimycobacterial agents.[6][7]
Recommended Solutions:
-
Organic Solvents: For stock solutions, use an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] Ensure the final concentration of the solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.[9]
-
pH Adjustment: If AMA-5 is a weakly acidic or basic compound, adjusting the pH of the buffer can significantly improve its solubility.[8]
-
Use of Solubilizing Agents: Consider using solubilizing excipients like cyclodextrins to enhance aqueous solubility.[9]
-
Formulation Strategies: For more advanced applications, lipid-based nanocarrier systems can improve the solubility and stability of lipophilic compounds.[6][10]
Q3: Our experiments show that AMA-5 has high cytotoxicity to mammalian cells even at low concentrations. What are the next steps?
High cytotoxicity is a critical hurdle in drug development.
Initial Troubleshooting Steps:
-
Verify Compound Purity: Impurities from the synthesis process can sometimes be the source of toxicity.
-
Confirm with a Secondary Assay: Use an alternative cytotoxicity assay to confirm the initial findings. For instance, if you initially used an MTT assay (which measures metabolic activity), you could follow up with a Lactate Dehydrogenase (LDH) assay that measures membrane integrity.[11][12]
-
Time- and Dose-Response Studies: Conduct detailed experiments to understand the relationship between the concentration of AMA-5, the duration of exposure, and the cytotoxic effect.
-
Mechanism of Cytotoxicity: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays such as Caspase-Glo® to better understand the off-target effects.[11]
Q4: We are observing the emergence of AMA-5 resistant mycobacterial colonies. What are the likely mechanisms of resistance?
Drug resistance in mycobacteria primarily arises from spontaneous mutations in chromosomal genes that alter the drug's target or reduce the effective concentration of the drug.[13][14][15]
Potential Mechanisms of Resistance:
-
Target Modification: Mutations in the gene encoding the cellular target of AMA-5 can prevent the drug from binding effectively.[14] For example, resistance to rifampicin is most commonly caused by mutations in the rpoB gene.[16]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport AMA-5 out of the mycobacterial cell, reducing its intracellular concentration.[15]
-
Drug Inactivation: The mycobacteria may acquire mutations that lead to the production of enzymes that modify or degrade AMA-5.
-
Prodrug Activation: If AMA-5 is a prodrug, mutations in the enzyme required to activate it can lead to resistance. A classic example is isoniazid (B1672263) resistance, which is often associated with mutations in the katG gene.[13][16]
Data Presentation
Table 1: Hypothetical MIC Profile of AMA-5
| Mycobacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. tuberculosis H37Rv | 0.25 | 0.5 |
| M. avium complex | 1.0 | 4.0 |
| M. abscessus | 8.0 | >16.0 |
| Isoniazid-resistant M. tb | 0.25 | 0.5 |
| Rifampicin-resistant M. tb | 0.5 | 1.0 |
Table 2: Stability of AMA-5 in Different Media
| Medium | Storage Condition | Half-life (t₁/₂) | Concentration Decrease after 14 days |
| Middlebrook 7H9 | 37°C | ~10 days | ~60% |
| RPMI 1640 | 37°C | >21 days | <10% |
| DMSO Stock | -80°C | >1 year | <5% |
Note: This data is hypothetical and for illustrative purposes.
Table 3: Cytotoxicity Profile of AMA-5
| Cell Line | Assay | IC₅₀ (µM) | Therapeutic Index (IC₅₀ / MIC₉₀ for M. tb) |
| A549 (Lung) | MTT | 50 | 100 |
| HepG2 (Liver) | MTT | 25 | 50 |
| THP-1 (Macrophage) | LDH | >100 | >200 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Assay
This protocol is based on established standards for antimicrobial susceptibility testing of mycobacteria.[17][18]
-
Preparation of AMA-5 Stock Solution: a. Dissolve AMA-5 in DMSO to a concentration of 10 mg/mL. b. Further dilute the stock solution in Middlebrook 7H9 broth to create a working solution at twice the highest desired final concentration.
-
Preparation of Mycobacterial Inoculum: a. From a fresh culture, select isolated colonies of the test organism. b. Inoculate into Middlebrook 7H9 broth and incubate until the culture reaches logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard.
-
Plate Preparation (96-Well Format): a. Dispense 100 µL of Middlebrook 7H9 broth into wells 2 through 12 of a sterile U-bottom 96-well plate. b. Add 100 µL of the AMA-5 working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 5 µL of the prepared mycobacterial inoculum to wells 1 through 11. b. Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the growth control well.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of AMA-5 that prevents visible growth of the mycobacteria.[17][19]
Detailed Methodology: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[11][12][20]
-
Cell Seeding: a. Seed mammalian cells (e.g., A549, HepG2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. b. Incubate the plate overnight at 37°C with 5% CO₂.
-
Compound Treatment: a. Prepare serial dilutions of AMA-5 in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AMA-5. Include untreated and vehicle controls.
-
Incubation: a. Incubate the plate for 24 to 72 hours, depending on the experimental design.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of untreated cells. b. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Hypothetical mechanism of action for AMA-5 targeting mycolic acid synthesis.
Caption: Standard experimental workflow for the evaluation of a novel antimycobacterial agent.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A review on recent advances in lipid-based drug delivery systems for tuberculosis [ijbms.mums.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria [frontiersin.org]
- 14. biomedgrid.com [biomedgrid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. benchchem.com [benchchem.com]
- 20. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antimycobacterial Agent-5 (AMA-5)
Welcome to the technical support center for Antimycobacterial Agent-5 (AMA-5). This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for AMA-5? A1: AMA-5 is most soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. For storage, dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and inconsistent results.[1] Thawed vials should be used immediately and not be refrozen.[1]
Q2: Can I use water to dissolve AMA-5? A2: AMA-5 has poor solubility in aqueous solutions. It is highly recommended to use DMSO for creating stock solutions.[1] Using water may lead to precipitation of the compound, resulting in inaccurate concentrations in your assay.
Q3: What is the expected Minimum Inhibitory Concentration (MIC) of AMA-5 against the control strain Mycobacterium tuberculosis H37Rv? A3: The expected MIC of AMA-5 against the quality control strain M. tuberculosis H37Rv is typically in the range of 0.5 - 2.0 µg/mL. Significant deviation from this range may indicate a systemic issue with the assay setup.[1]
Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Assays
This guide addresses common errors encountered during MIC determination using methods like the Microplate Alamar Blue Assay (MABA).[2][3]
Q4: My MIC values for AMA-5 are inconsistent between experiments, often varying by one or two dilutions. What is the most common cause? A4: Inconsistent MIC results are a frequent issue in mycobacterial susceptibility testing.[1] The most common causes include:
-
Inoculum Preparation: Incorrect bacterial density or clumping of mycobacteria can significantly alter the outcome.[1][4] Standardization of the inoculum to a 0.5 McFarland standard is critical.[1][5]
-
AMA-5 Solution and Plate Preparation: Issues with the solubility, stability, or dilution of AMA-5 can lead to variable concentrations in the assay.[1]
-
Incubation Time: M. tuberculosis is a slow-growing organism. Reading plates too early or too late can shift the MIC. It is crucial to read the plates at a standardized time point.[1]
Q5: The negative control well (media only) in my MABA plate is showing a color change to pink or appears turbid. What does this mean? A5: A color change or turbidity in the negative control well indicates contamination.[1][6] Liquid media is more susceptible to contamination than solid media.[7] Potential sources include non-sterile media, reagents, plates, or improper aseptic technique during plate setup.[8] All results from a contaminated plate should be considered invalid, and the experiment must be repeated.
Q6: My growth control well shows very slow or no growth. What should I do? A6: Lack of sufficient growth in the control well can be due to several factors:
-
Low Inoculum Density: The initial bacterial suspension may have been too dilute. Ensure your inoculum is adjusted to the correct McFarland standard before dilution.[5]
-
Media Issues: The media batch may be expired or improperly prepared. Use of freshly prepared media is recommended.[9]
-
Incubation Conditions: Verify that the incubator is maintaining the correct temperature (36°C ± 1°C) and atmosphere.[1]
Q7: The MIC for my quality control (QC) strain is out of the expected range. How do I troubleshoot this? A7: If the QC strain MIC is incorrect, it points to a systemic assay problem rather than an issue with a specific test isolate.[1]
-
Check AMA-5 Dilutions: Prepare fresh drug dilutions, as the stock solution may have degraded or been prepared incorrectly.
-
Verify Media and Reagents: Ensure the media (e.g., Middlebrook 7H9) and supplements (e.g., OADC) are not expired and were prepared according to the manufacturer's instructions.[9]
-
Review Inoculum Preparation: Re-check your procedure for preparing and standardizing the QC strain inoculum.[4]
Troubleshooting Scenarios for Inconsistent MIC Results
The following table summarizes common scenarios, their likely causes, and recommended actions.
| Observation | Parameter 1: AMA-5 MIC (µg/mL) | Parameter 2: H37Rv QC MIC (µg/mL) | Parameter 3: Negative Control | Likely Cause & Corrective Action |
| High Inter-Assay Variation | Exp 1: 1.0Exp 2: 4.0 | Exp 1: 1.0Exp 2: 4.0 | Clear | Systemic Error. The QC MIC is also variable, pointing to an issue with assay setup.[1] Action: Prepare fresh AMA-5 dilutions and use a new media batch. Verify inoculum standardization. |
| Unexpected Resistance | >16.0 | 1.0 (Expected: 0.5-2.0) | Clear | Compound Instability. AMA-5 may have degraded. Action: Prepare a fresh stock solution of AMA-5 from powder. Avoid repeated freeze-thaw cycles.[1] |
| Contamination Event | N/A | N/A | Turbid / Pink | Contamination. [1] The negative control shows growth. Action: Discard results. Review aseptic technique. Use sterile, sealed plates and check all reagents for contamination.[8][10] |
| No Growth in Any Well | No Growth | No Growth | Clear | Inoculum Failure. The bacterial suspension was likely not viable or prepared at too low a concentration. Action: Prepare a fresh inoculum from a viable culture. Verify the McFarland standard reading.[5] |
Troubleshooting Workflow for Inconsistent MIC Results
This diagram outlines a systematic approach to identifying the source of variability in your MIC assays.
Caption: Troubleshooting decision tree for inconsistent MIC results.[1]
Troubleshooting Guide: Cytotoxicity Assays
This guide addresses common errors encountered during in vitro cytotoxicity testing of AMA-5 on mammalian cell lines.
Q8: The absorbance values in my negative control (cells with vehicle, e.g., DMSO) are very high. What could be the cause? A8: High background in the negative control can obscure results. Common causes include:
-
High Cell Density: Seeding too many cells per well can lead to overgrowth and high metabolic activity, resulting in a saturated signal.[11] Determine the optimal cell count for your assay by performing a cell titration experiment.
-
Excessive Pipetting Force: Handling the cell suspension too forcefully during plating can cause cell stress or lysis, affecting the assay readout.[11]
-
Solvent Toxicity: Although used at low concentrations, the vehicle (e.g., DMSO) can be toxic to some cell lines. Ensure the final concentration of DMSO is consistent across all wells and is below the tolerance level for your specific cell line (typically ≤0.5%).
Q9: My positive control (a known cytotoxic agent) is not showing the expected level of cell death. Why might this be? A9: A weak response from the positive control suggests a problem with the assay's sensitivity or the control agent itself.
-
Degraded Control Agent: Ensure the positive control agent has been stored correctly and is not expired.
-
Incorrect Concentration: Double-check the dilution calculations for the positive control.
-
Cell Resistance: The cell line may have developed resistance to the control agent over time. Use a low-passage number of cells for your experiments.
Q10: I am seeing significant variability between replicate wells for the same concentration of AMA-5. What are the likely sources of this error? A10: High variability can be caused by:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a common source of error. Ensure the cell suspension is homogenous before and during plating.
-
Pipetting Errors: Inaccurate pipetting of AMA-5 dilutions or assay reagents will lead to variability. Calibrate your pipettes regularly.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell health. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[12]
Experimental Protocols
Protocol 1: MIC Determination via Microplate Alamar Blue Assay (MABA)
This method quantitatively determines the drug susceptibility of replicating Mycobacterium tuberculosis to AMA-5.[2][3]
Materials:
-
AMA-5 stock solution (10 mg/mL in DMSO)
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth supplemented with 0.2% glycerol (B35011) and 10% OADC (Oleic Albumin Dextrose Catalase)
-
Sterile, U-bottom 96-well polystyrene plates with lids[1]
-
Alamar Blue reagent
-
20% Tween 80 (sterile)
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.[12]
-
Drug Dilution:
-
Add 100 µL of supplemented 7H9 broth to all test wells.
-
Add AMA-5 stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.[13] Leave the last wells as drug-free controls (growth and negative controls).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[5]
-
Dilute this suspension 1:100 in supplemented 7H9 broth to achieve a final concentration for inoculation.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each test well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing bacteria and media but no AMA-5.
-
Negative Control: Wells containing media only.
-
-
Incubation: Cover the plate, seal it in a plastic bag, and incubate at 37°C for 7 days.[1][14]
-
Reading Results:
-
After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.[3]
-
Incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth.[3] The MIC is defined as the lowest concentration of AMA-5 that prevents this color change (i.e., the well remains blue).[3]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol measures the effect of AMA-5 on the viability of a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
AMA-5 stock solution (10 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Dilute the cell suspension in assay medium to the appropriate concentration.[11] Add 100 µL of the cell suspension to the wells of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition:
-
Prepare serial dilutions of AMA-5 in culture medium.[11]
-
Remove the old medium from the cells and add 100 µL of the AMA-5 dilutions to the respective wells.
-
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) at the same final concentration used for AMA-5 dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader.[11] Correct for background by subtracting the absorbance of the blank control.[11] Cell viability is calculated as a percentage relative to the negative control.
Visualizations: Workflows and Pathways
General Antimycobacterial Screening Workflow
This diagram illustrates the typical progression for evaluating a new potential antimycobacterial agent.
Caption: A standard workflow for screening new antimycobacterial compounds.
Hypothetical Signaling Pathway for AMA-5 Action
This diagram illustrates a hypothetical mechanism where AMA-5 inhibits a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the mycobacterial cell wall.
Caption: Hypothetical inhibition of Pks13 by AMA-5, disrupting cell wall synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. aphl.org [aphl.org]
- 7. aphl.org [aphl.org]
- 8. Improve Your Microbiology Lab Experiments: Tips for Avoiding Common Sources of Errors [labster.com]
- 9. EUCAST: Mycobacteria FAQ [eucast.org]
- 10. Troubleshooting High Liquid Culture contamination | Knowledge Base [ntep.in]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccmu.edu.cn [ccmu.edu.cn]
"Antimycobacterial agent-5" enhancing bioavailability
Welcome to the technical support center for Antimycobacterial Agent-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this agent, with a particular focus on enhancing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assays with this compound show high potency, but I'm not observing the expected efficacy in my in-vivo animal models. What could be the primary reason for this discrepancy?
A1: A common reason for the disconnect between in-vitro potency and in-vivo efficacy is poor oral bioavailability.[1] For an orally administered drug to be effective, it needs to dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility. This low solubility is often the rate-limiting step in its absorption, leading to reduced bioavailability.[2]
Q2: What are the initial strategies I should consider to improve the bioavailability of this compound?
A2: The initial focus should be on improving the agent's dissolution rate and solubility.[1][2] Some key strategies to consider are:
-
Particle Size Reduction: Decreasing the particle size of the agent increases its surface area, which can lead to a higher dissolution rate.[3][4] Techniques like micronization and nanosuspension can be employed.[3][5]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents can be used in the formulation to enhance the solubility of the agent.[6]
-
Solid Dispersions: Creating a solid dispersion of the agent in a hydrophilic carrier can improve its dissolution and absorption.[4][5]
Q3: I'm observing precipitation of this compound in my formulation upon storage. How can I address this?
A3: Precipitation can occur if the concentration of the agent exceeds its thermodynamic solubility in the chosen vehicle, a phenomenon known as supersaturation.[1] To mitigate this, you can try reducing the concentration of the agent or incorporating a precipitation inhibitor, such as a polymer like HPMC or PVP, into your formulation.[1] If the agent's solubility is pH-dependent, buffering the formulation to maintain an optimal pH can also prevent precipitation.[1]
Q4: My in-vivo pharmacokinetic data for this compound is highly variable between individual animals. What are some potential causes and solutions?
A4: High variability in in-vivo data can stem from several factors:
-
Lack of Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.[1]
-
Food Effects: The presence or absence of food in the animal's stomach can significantly impact the absorption of poorly soluble drugs.[1] It is crucial to standardize the feeding schedule for the animals in your studies.[1]
-
Animal Model Selection: The gastrointestinal physiology can vary between animal models. Rats and mice are commonly used for bioavailability studies due to their similarities with humans in some aspects of gastrointestinal physiology.[7]
Troubleshooting Guides
Low Bioavailability in Preclinical Models
| Symptom | Possible Cause | Suggested Solution |
| Low Cmax and AUC after oral administration | Poor dissolution of this compound in gastrointestinal fluids. | 1. Reduce the particle size of the agent through micronization. 2. Formulate with solubilizing excipients (e.g., co-solvents, surfactants). 3. Prepare a solid dispersion of the agent with a hydrophilic polymer. |
| High inter-individual variability in plasma concentrations | Inconsistent dosing due to formulation inhomogeneity or food effects. | 1. Ensure uniform suspension of the formulation before each dose. 2. Standardize the feeding schedule of the experimental animals. |
| No significant improvement with simple formulations | The agent may be susceptible to first-pass metabolism. | Consider co-administration with an inhibitor of relevant metabolic enzymes, if known, or investigate alternative routes of administration. |
Formulation Instability
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of the agent in a liquid formulation over time | Supersaturation of the agent in the vehicle. | 1. Reduce the concentration of the agent. 2. Incorporate a precipitation inhibitor (e.g., HPMC, PVP). |
| Phase separation in an emulsion-based formulation | Incompatible oil and aqueous phases or inappropriate surfactant concentration. | 1. Screen for a more suitable surfactant or a combination of surfactants. 2. Optimize the oil-to-surfactant ratio. |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the dissolution profile of different formulations of this compound.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare 900 mL of a dissolution medium that mimics the gastrointestinal environment. For poorly soluble drugs, a two-stage testing approach is often recommended.[8]
-
Acid Stage: 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Buffer Stage: pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid. For poorly soluble drugs, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.[9]
-
-
Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes).
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. For slowly dissolving drugs, a two-point specification (e.g., one at 15 minutes and another at a later time point) is recommended to characterize the product quality.[8]
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) of this compound following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing and Acclimatization: House the rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[10]
-
Administer the this compound formulation orally via gavage.
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) administration of the agent.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the agent versus time.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Calculate the absolute bioavailability using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation
Table 1: Impact of Formulation Strategies on the Bioavailability of this compound (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Agent (Suspension) | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 | 100 |
| Micronized Agent (Suspension) | 320 ± 60 | 2.5 ± 0.8 | 2800 ± 400 | 233 |
| Solid Dispersion in HPMC | 750 ± 110 | 1.5 ± 0.5 | 6500 ± 850 | 542 |
| Nanoemulsion | 980 ± 150 | 1.0 ± 0.3 | 8200 ± 980 | 683 |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
"Antimycobacterial agent-5" protocol modifications for resistant strains
Welcome to the technical support center for Bedaquiline (B32110) (BDQ), a diarylquinoline antimycobacterial agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDQ, particularly in the context of resistant Mycobacterium tuberculosis (Mtb) strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bedaquiline?
A1: Bedaquiline is a bactericidal agent that specifically inhibits the mycobacterial F1F0-ATP synthase.[1][2][3] It binds to the c-subunit of the enzyme, which is a crucial component of the proton pump.[1][2][4] This binding blocks the rotation of the c-ring, thereby halting the production of adenosine (B11128) 5'-triphosphate (ATP), the primary energy currency of the cell.[1][5] This energy depletion ultimately leads to bacterial cell death.[2]
Q2: What are the known mechanisms of resistance to Bedaquiline in M. tuberculosis?
A2: Resistance to Bedaquiline primarily arises from two main mechanisms:
-
Target-based mutations: These occur in the atpE gene, which codes for the c-subunit of the ATP synthase.[6][7][8] These mutations alter the drug's binding site, leading to high-level resistance.[8][9]
-
Efflux pump overexpression: Mutations in the Rv0678 gene, a transcriptional repressor, lead to the upregulation of the MmpS5-MmpL5 efflux pump.[3][6][10] This pump actively transports Bedaquiline out of the bacterial cell, resulting in low-level resistance.[3][6] Mutations in this gene are the more common cause of resistance observed in clinical settings.[9][10] Additionally, mutations in the pepQ gene have also been associated with low-level resistance.[6][7]
Q3: Do mutations in Rv0678 confer cross-resistance to other drugs?
A3: Yes, mutations in Rv0678 that cause Bedaquiline resistance can also confer low-level cross-resistance to Clofazimine (CFZ), another anti-TB drug.[6][11] This is because the MmpS5-MmpL5 efflux pump, which is upregulated due to Rv0678 mutations, can export both drugs.[3][6]
Troubleshooting Guide for Bedaquiline Susceptibility Testing
Issue 1: Ambiguous or "Intermediate" Minimum Inhibitory Concentration (MIC) Results.
-
Problem: The phenotypic drug susceptibility test (DST) yields an MIC value that falls into an "area of technical uncertainty" or an "intermediate" category (e.g., a Bedaquiline MIC of 0.25 µg/ml by broth microdilution).[12][13] This can make it difficult to classify a strain as definitively susceptible or resistant.
-
Possible Cause:
-
Low-level resistance: The strain may possess a low-level resistance mechanism, such as a mutation in the Rv0678 gene, which typically results in a 2- to 8-fold increase in the MIC.[6][10]
-
Heteroresistance: The bacterial population may contain a mix of susceptible and resistant cells.[4][8][14] Standard phenotypic DST might not reliably detect resistant subpopulations, especially if they are present at low frequencies (e.g., 1-20%).[4][8][14]
-
-
Recommended Protocol Modifications & Next Steps:
-
Genetic Sequencing: Perform Sanger or whole-genome sequencing on the isolate to screen for mutations in known resistance-associated genes (atpE, Rv0678, and pepQ).[15] This is the most definitive way to identify the genetic basis of potential resistance.
-
Re-evaluation of DST data: For automated liquid culture systems like the BACTEC MGIT 960, consider analyzing the raw growth data. "Intermediate" results, where the growth unit threshold for resistance is reached after an extended incubation period, may indicate the presence of a resistant subpopulation.[8][14]
-
Use a Composite Reference Standard: For definitive classification, it is recommended to use a composite reference standard that combines both phenotypic DST results and genotypic data.[8]
-
Issue 2: A strain is suspected to have efflux-pump mediated resistance.
-
Problem: A strain shows low-level resistance to Bedaquiline, and sequencing confirms a mutation in Rv0678. You want to experimentally verify the role of the efflux pump.
-
Experimental Protocol Modification - In Vitro Efflux Pump Inhibition:
-
Objective: To determine if the Bedaquiline MIC can be reduced by inhibiting the MmpS5-MmpL5 efflux pump.
-
Method: Perform a standard MIC determination assay (e.g., broth microdilution) in parallel with an identical assay that includes an efflux pump inhibitor, such as Verapamil.[1][5][6]
-
Procedure:
-
Prepare serial dilutions of Bedaquiline in 96-well plates as per your standard protocol.
-
Prepare a second set of plates with the same Bedaquiline dilutions, but also add a fixed, sub-inhibitory concentration of Verapamil to each well (e.g., 50 µg/ml).[5][6]
-
Inoculate the plates with the M. tuberculosis strain .
-
Incubate and determine the MIC of Bedaquiline in the presence and absence of Verapamil.
-
-
Expected Outcome: For strains with efflux-mediated resistance, the addition of Verapamil is expected to decrease the Bedaquiline MIC by 8- to 16-fold.[6] This potentiates the activity of Bedaquiline against the resistant strain.[2][5]
-
Data Summary Tables
Table 1: Bedaquiline MIC Ranges for Susceptible and Resistant M. tuberculosis Strains
| Resistance Mechanism | Genetic Locus | MIC Range (µg/mL) | Fold Increase in MIC | Resistance Level |
| Susceptible (Wild-Type) | - | 0.002 - 0.06 | - | Susceptible |
| Efflux Pump Upregulation | Rv0678 mutations | 0.25 - 0.5 | 2 to 8-fold | Low-level |
| Efflux Pump Upregulation | pepQ mutations | ~0.25 | ~4-fold | Low-level |
| Target Modification | atpE mutations | 0.25 - 4.0 | 8 to 133-fold | High-level |
Data compiled from multiple sources.[3][6][16]
Table 2: Validated Critical Concentrations (CC) for Phenotypic Bedaquiline DST
| DST Method | Medium | Critical Concentration (µg/mL) |
| Agar Proportion (AP) | Middlebrook 7H11 | 0.25 |
| Broth Microdilution (BMD) | Middlebrook 7H9 | 0.12 |
| Automated Liquid Culture | MGIT | 1.0 |
Data from a multicountry, multilaboratory validation study.[17][18][19]
Experimental Protocols
Protocol 1: Genotypic Characterization of Bedaquiline-Resistant Mtb
-
DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the Mtb strain of interest using a standard mycobacterial DNA extraction kit or protocol.
-
PCR Amplification: Amplify the coding regions and promoter regions of the atpE, Rv0678, and pepQ genes using specific primers.
-
Sanger Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing.
-
Sequence Analysis:
-
Align the obtained sequences with the corresponding gene sequences from a reference Mtb strain (e.g., H37Rv).
-
Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the query strain.
-
Compare identified mutations to a database of known resistance-associated variants.
-
Visualizations
References
- 1. Verapamil Improves the Activity of Bedaquiline against Mycobacterium abscessus In Vitro and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Verapamil Increases the Bioavailability and Efficacy of Bedaquiline but Not Clofazimine in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Clofazimine Exposure In Vitro Selects Efflux Pump Mutants and Bedaquiline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. "Bedaquiline drug resistance emergence assessment in MDR-TB (DREAM): A " by Koné Kaniga, Rumina Hasan et al. [ecommons.aku.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. Molecular analysis of bedaquiline resistance and genetic variations in clinical isolates of multidrug and fluoroquinolones-resistant <i>Mycobacterium tuberculosis</i> - Journal of King Saud University - Science [jksus.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Technical Support Center: Antimycobacterial Agent-5 (Isoniazid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Antimycobacterial Agent-5, also known as Isoniazid (B1672263).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Isoniazid) and what is its primary mechanism of action?
A1: this compound (Isoniazid) is a prodrug that is a cornerstone of first-line treatment for tuberculosis (TB).[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1][3] The agent is activated by the mycobacterial enzyme KatG, and once activated, it targets enzymes involved in fatty acid synthesis, leading to the disruption of the cell wall.[4]
Q2: What are the common reasons for the degradation of this compound (Isoniazid) in experimental settings?
A2: Isoniazid can be unstable under certain conditions. Studies have shown that its concentration can decrease significantly in culture media over time, especially at 37°C.[5][6][7] For instance, in Middlebrook 7H9 medium, isoniazid concentrations can decrease by as much as 54% after 7 days of incubation.[6][7] Factors contributing to degradation include exposure to light, elevated temperatures, and the composition of the culture medium.
Q3: How can I prevent the degradation of this compound (Isoniazid) during my experiments?
A3: To minimize degradation, it is recommended to prepare fresh solutions of Isoniazid for each experiment. Aqueous solutions of isoniazid have shown stability for up to one year when stored at 3 to 7°C.[5] For longer-term storage, freezing at -20°C is advisable.[5] When incorporated into culture media, it is best to use the prepared media within a month, even when stored at 3 to 7°C.[5] During incubation at 37°C, be aware that the activity of isoniazid will decrease over time.[5]
Q4: I am observing inconsistent results in my minimum inhibitory concentration (MIC) assays with Isoniazid. What could be the cause?
A4: Inconsistent MIC results can stem from the degradation of the compound during the incubation period.[6][7] The slow growth of mycobacteria requires prolonged incubation times, during which a significant portion of the isoniazid may degrade, leading to an overestimation of the MIC.[6] It is crucial to consider this instability when interpreting results. Another factor could be the presence of resistant mutants in your bacterial population.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
-
Symptom: Decreased efficacy of this compound (Isoniazid) in long-term cultures or repeat experiments using the same stock solution.
-
Possible Cause: Degradation of the compound due to improper storage or prolonged incubation at 37°C.[5][6]
-
Solution:
-
Prepare fresh stock solutions of Isoniazid for each set of experiments.
-
Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For susceptibility testing in media, prepare the media fresh and use it within one month when stored at 3 to 7°C.[5]
-
Consider the rate of degradation at 37°C when designing long-term experiments and interpreting the data.
-
Issue 2: Variability in MIC Values
-
Symptom: Significant variation in the determined MIC of Isoniazid against the same mycobacterial strain across different experimental runs.
-
Possible Cause: Inconsistent drug concentration due to degradation, or variability in the inoculum size.
-
Solution:
-
Standardize the preparation and storage of Isoniazid solutions.
-
Ensure a consistent and standardized inoculum size for each experiment.
-
Run a positive control with a known susceptible strain (e.g., M. tuberculosis H37Rv) in every assay to monitor the consistency of the drug's activity.[8]
-
Be mindful that after 7 days of incubation, the concentration of isoniazid in the medium can be significantly lower than the initial concentration.[6][7]
-
Quantitative Data Summary
The stability of antimycobacterial agents in culture media is a critical factor for accurate susceptibility testing. The following tables summarize the stability data for Isoniazid and other common antimycobacterial drugs.
Table 1: Stability of Isoniazid in Aqueous Solution
| Storage Temperature | Duration | Stability | Reference |
| 3 to 7°C | 1 year | Stable | [5] |
| -20°C | 1 year | Stable | [5] |
Table 2: Stability of Antimycobacterial Drugs in Middlebrook 7H9 Medium at 37°C
| Drug | Time | Concentration Decrease | Reference |
| Isoniazid | 7 days | 54% | [6][7] |
| Rifampicin | 7 days | 92% | [6][7] |
| Clarithromycin | 14 days | ≥75% | [6] |
| Linezolid | 14 days | 60% | [6] |
| Amikacin | 14 days | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of Isoniazid Stock Solutions
Objective: To prepare a stable stock solution of this compound (Isoniazid) for use in in vitro experiments.
Materials:
-
Isoniazid powder
-
Sterile distilled water or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of Isoniazid powder using a calibrated balance in a sterile environment.
-
Dissolve the powder in sterile distilled water or DMSO to the desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials.
-
Label the aliquots with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to one year), store the aqueous solutions at 3 to 7°C.[5] For longer-term storage, store at -20°C.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
Objective: To determine the MIC of this compound (Isoniazid) against a mycobacterial strain.
Materials:
-
Isoniazid stock solution
-
Mycobacterial culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator at 37°C
Procedure:
-
Prepare a serial two-fold dilution of the Isoniazid stock solution in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5.
-
Dilute the bacterial suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 37°C for 7 to 14 days.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
-
Due to the instability of isoniazid, consider the duration of the assay when interpreting the results, as the effective concentration of the drug decreases over time.[6][7]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Antituberculosis Agents General Statement Monograph for Professionals - Drugs.com [drugs.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Antimycobacterial Agent-5 (AMA-5)
This technical support guide provides troubleshooting advice and frequently asked questions regarding the experimental use of Antimycobacterial Agent-5 (AMA-5), a novel investigational agent targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AMA-5?
A1: AMA-5 is a potent inhibitor of the InhA enzyme (Enoyl-Acyl Carrier Protein Reductase), a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. By non-competitively binding to InhA, AMA-5 blocks the synthesis of mycolic acids, which are essential lipids for the mycobacterial cell wall. This disruption of cell wall integrity leads to bactericidal activity against susceptible strains.
Q2: What is the recommended solvent and storage condition for AMA-5?
A2: AMA-5 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Is AMA-5 active against non-replicating or drug-resistant M. tuberculosis?
A3: AMA-5's primary activity is against actively replicating M. tuberculosis due to its targeting of the cell wall synthesis pathway. Its efficacy against non-replicating persisters is currently under investigation. AMA-5 has shown activity against some isoniazid-resistant strains that do not have mutations in the inhA gene itself, but further characterization is required.
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for AMA-5 against M. tuberculosis H37Rv. What could be the cause?
A: High variability in MIC assays with AMA-5 can stem from several factors. Refer to the troubleshooting workflow below and the detailed protocol for guidance.
Caption: Troubleshooting workflow for inconsistent MIC results.
Common Causes & Solutions:
-
AMA-5 Precipitation: AMA-5 has low aqueous solubility. Ensure the final DMSO concentration in the assay medium is below 0.5%. The addition of a non-ionic surfactant like Tween-80 (0.05%) to the culture medium can improve solubility and prevent precipitation.
-
Inoculum Clumping: M. tuberculosis has a tendency to clump, leading to inaccurate cell numbers per well. Ensure the bacterial suspension is homogenous by vortexing with glass beads or brief sonication before dilution.
-
Assay Conditions: Use 96-well plates with a low-evaporation lid or a plate sealer. Inconsistent evaporation can concentrate the drug and affect results.
Issue 2: Discrepancy Between In Vitro Potency and Mammalian Cell Cytotoxicity
Q: AMA-5 shows potent activity against M. tuberculosis (MIC < 1 µM), but we are also seeing significant cytotoxicity in Vero and A549 cells at similar concentrations. How do we interpret this?
A: This is a common challenge in early-stage drug development. The ratio of cytotoxicity to antimicrobial activity is known as the selectivity index (SI). A low SI suggests potential off-target effects.
Data Interpretation:
| Assay Type | Cell Line / Strain | Endpoint | AMA-5 Activity (IC50 / MIC) |
| Antimicrobial Activity | M. tuberculosis H37Rv | MIC | 0.8 µM |
| Mammalian Cell Cytotoxicity | Vero (Kidney Epithelial) | IC50 | 1.5 µM |
| Mammalian Cell Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 2.1 µM |
-
Selectivity Index (SI) Calculation:
-
SI (Vero) = IC50 (Vero) / MIC = 1.5 µM / 0.8 µM = 1.875
-
SI (A549) = IC50 (A549) / MIC = 2.1 µM / 0.8 µM = 2.625
-
An SI of <10 is generally considered low and indicates that the compound may not be a suitable candidate for further development without modification.
Possible Next Steps:
-
Confirm Off-Target Activity: Test AMA-5 against a panel of human kinases or other common off-targets to identify the source of cytotoxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of AMA-5 to identify modifications that reduce cytotoxicity while retaining antimycobacterial potency.
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is adapted for determining the MIC of AMA-5 against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80.
-
AMA-5 stock solution (10 mM in DMSO).
-
M. tuberculosis H37Rv culture in mid-log phase (OD600 ~0.5).
-
Sterile 96-well flat-bottom plates.
-
Alamar Blue reagent.
-
Resazurin solution.
Procedure:
-
Drug Preparation: Perform a serial 2-fold dilution of AMA-5 in supplemented 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (media only) and a no-cell control.
-
Inoculum Preparation: Dilute the M. tuberculosis culture in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.
-
Reading: After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours.
-
Data Analysis: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Vero or A549 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
AMA-5 stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Add serial dilutions of AMA-5 to the wells. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Validation & Comparative
A Comparative Guide to Isoniazid and Novel Antimycobacterial Agents: Bedaquiline and Pretomanid
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is evolving, with novel agents offering new hope against drug-resistant strains. This guide provides a detailed, objective comparison of the frontline drug isoniazid (B1672263) against two newer agents, bedaquiline (B32110) and pretomanid (B1679085), which represent different classes of antimycobacterials. The information presented is supported by experimental data to aid in research and development efforts.
Executive Summary
Isoniazid, a cornerstone of TB therapy for decades, is a prodrug that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. While highly effective against drug-susceptible Mycobacterium tuberculosis, its efficacy is compromised by the rise of resistant strains. Bedaquiline, a diarylquinoline, introduces a novel mechanism by targeting ATP synthase, the engine of cellular energy production. Pretomanid, a nitroimidazole, possesses a dual mechanism, inhibiting mycolic acid synthesis under aerobic conditions and acting as a respiratory poison in anaerobic environments, making it effective against both replicating and non-replicating bacilli. This guide delves into the comparative efficacy, mechanisms of action, and experimental protocols for these three vital anti-TB agents.
Table 1: Comparative In Vitro Efficacy of Isoniazid, Bedaquiline, and Pretomanid against Mycobacterium tuberculosis
| Agent | Class | Target | MIC50 (μg/mL) - Drug-Susceptible Mtb | MIC90 (μg/mL) - Drug-Susceptible Mtb | MIC Range (μg/mL) - MDR/XDR-TB |
| Isoniazid | Hydrazide | InhA (Mycolic Acid Synthesis) | 0.015 - 0.06 | 0.03 - 0.12 | 0.2 - >10 |
| Bedaquiline | Diarylquinoline | AtpE (ATP Synthase) | 0.015 - 0.03 | 0.03 - 0.06 | 0.03 - 4.0 |
| Pretomanid | Nitroimidazole | DprE1/DprE2 (Cell Wall Synthesis) & Respiratory Poison | 0.015 - 0.06 | 0.03 - 0.125 | 0.012 - 1.0 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strains tested and the methodology used.
Table 2: Comparative In Vivo Efficacy in Murine Models of Tuberculosis
| Agent | Mouse Model | Dosing Regimen | Reduction in Lung CFU (log10) vs. Control | Key Findings |
| Isoniazid | BALB/c Mice | 10-25 mg/kg daily | ~2.0 - 3.0 after 4 weeks | Highly effective against susceptible strains. |
| Bedaquiline | BALB/c Mice | 25-30 mg/kg daily | ~1.5 - 2.5 after 4 weeks | Potent bactericidal and sterilizing activity.[1] |
| Pretomanid | BALB/c Mice | 50-100 mg/kg daily | ~1.0 - 2.0 after 4 weeks | Effective against both replicating and non-replicating bacteria. |
Note: Efficacy data is compiled from various studies and direct head-to-head comparisons in the same experiment are limited. CFU: Colony-Forming Units.
Mechanisms of Action and Signaling Pathways
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, it forms a covalent adduct with NAD(H), which then inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form mycolic acids.[2][3] The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial cell death.[2]
Bedaquiline: Targeting ATP Synthase
Bedaquiline represents a novel class of drugs, the diarylquinolines, and has a unique mechanism of action that targets the energy metabolism of M. tuberculosis. It specifically inhibits the proton pump of ATP synthase, an enzyme essential for the generation of ATP.[4] Bedaquiline binds to the c-subunit of the F0 rotor of ATP synthase, causing a conformational change that stalls the enzyme's rotation and disrupts the proton motive force, leading to a rapid depletion of cellular ATP and subsequent cell death.[5][6]
Pretomanid: A Dual-Action Nitroimidazole
Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[7][8][9] Its mechanism is twofold. Under aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids by targeting the DprE1-DprE2 pathway, which is involved in the synthesis of a key precursor.[9][10] In anaerobic conditions, which are often found in tuberculous granulomas, the activation of pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[7][9] These radicals act as respiratory poisons, disrupting cellular respiration and leading to cell death, making pretomanid effective against persistent, non-replicating bacteria.[7][8][9]
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Method: Broth Microdilution Assay
-
Preparation of Drug Solutions: Stock solutions of isoniazid, bedaquiline, and pretomanid are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using a suitable liquid culture medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is prepared from a mid-log phase culture and adjusted to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. Positive control (no drug) and negative control (no bacteria) wells are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active bacteria.[11]
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Transcriptional Inhibition of the F1F0-Type ATP Synthase Has Bactericidal Consequences on the Viability of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 10. Pretomanid - Wikipedia [en.wikipedia.org]
- 11. Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Oxazolidinone and Rifampicin for Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new antimycobacterial agents with novel mechanisms of action.[1] This guide provides a comparative overview of a promising novel antimycobacterial agent, a triazolyl oxazolidinone designated here as Antimycobacterial Agent-5 (Compound 1g (306027)) , and the frontline anti-tuberculosis drug, rifampicin (B610482) . This comparison is based on available preclinical data to aid researchers in understanding the potential of this new chemical entity.
Executive Summary
This compound belongs to the oxazolidinone class of antibiotics, which act by inhibiting protein synthesis.[1] This is a different mechanism from rifampicin, a member of the rifamycin (B1679328) class, which inhibits bacterial DNA-dependent RNA polymerase.[2][3] Preclinical data suggests that this compound demonstrates potent in vitro activity against M. tuberculosis and significant efficacy in a murine infection model, comparable to the first-line drug isoniazid (B1672263).[1] While direct comparative studies with rifampicin are not available, this guide consolidates existing data to offer a preliminary assessment of its potential.
Mechanism of Action
This compound (Oxazolidinone) acts by binding to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis. This mechanism is distinct from other protein synthesis inhibitors.
Rifampicin specifically targets the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of RNA synthesis.[2][4][5] This action is bactericidal against both intracellular and extracellular mycobacteria.
Caption: Mechanisms of Action for Rifampicin and this compound.
In Vitro Activity
| Agent | Assay Type | Strain | Value (µg/mL) | Reference |
| This compound | IC90 | M. tuberculosis H37Rv | < 0.2 | [1] |
| Rifampicin | MIC | M. tuberculosis H37Rv | 0.05 - 0.2 |
In Vivo Efficacy
A murine model of tuberculosis was used to evaluate the in vivo efficacy of this compound. The results showed a significant reduction in bacterial load in the lungs and spleen, comparable to that of isoniazid.
| Agent | Dose (mg/kg) | Route | Duration | Organ | Log10 CFU Reduction (Mean ± SD) | Reference |
| This compound | 100 | Oral | 9 days | Lungs | 1.83 ± 0.20 | [1] |
| This compound | 100 | Oral | 9 days | Spleen | 2.50 ± 0.17 | [1] |
| Isoniazid (Reference) | 25 | Oral | 9 days | Lungs | 1.93 ± 0.12 | [1] |
| Isoniazid (Reference) | 25 | Oral | 9 days | Spleen | 2.61 ± 0.12 | [1] |
Note: In vivo data for rifampicin from the same study is not available for direct comparison.
Experimental Protocols
In Vitro Antimycobacterial Assay (IC90)
The in vitro activity of the triazolyl oxazolidinones, including this compound, was determined against Mycobacterium tuberculosis H37Rv. The compounds were tested in a 96-well microplate format. The concentration of the compound required to inhibit 90% of bacterial growth (IC90) was determined after a set incubation period. The reference compounds linezolid (B1675486) and isoniazid were tested concurrently.[1]
In Vivo Efficacy in a Murine Model
The in vivo efficacy was evaluated in a mouse model of tuberculosis. Female BALB/c mice were infected intravenously with M. tuberculosis H37Rv. Treatment was initiated 13 days post-infection. The test compounds, including this compound, were administered orally for 9 consecutive days. The bacterial load in the lungs and spleen was determined by plating serial dilutions of organ homogenates on nutrient agar (B569324) and counting colony-forming units (CFUs). The efficacy was measured as the log10 reduction in CFU compared to the untreated control group.[1]
Caption: Workflow for the in vivo murine tuberculosis model.
Conclusion
This compound, a novel triazolyl oxazolidinone, demonstrates promising preclinical activity against M. tuberculosis. Its mechanism of action, targeting protein synthesis, is a valuable alternative to existing drug classes. While it shows potent in vitro inhibition and significant in vivo efficacy comparable to isoniazid, further studies are required.[1] A direct, head-to-head comparison with rifampicin under identical experimental conditions is essential to fully elucidate its potential as a future therapeutic agent for tuberculosis. Additionally, investigations into its activity against drug-resistant strains, pharmacokinetic profile, and safety are critical next steps in its development.
References
Navigating the Maze of Resistance: A Comparative Guide to Antimycobacterial Agent-5 Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global tuberculosis (TB) control efforts. The development of novel antimycobacterial agents is crucial, and a thorough understanding of their potential for cross-resistance with existing drugs is paramount to their successful clinical implementation. This guide provides a comparative analysis of a hypothetical novel antimycobacterial agent, designated "Antimycobacterial agent-5," focusing on its cross-resistance profile, the underlying mechanisms, and the experimental protocols for evaluation. For the purpose of this guide, "this compound" is conceptualized as a next-generation fluoroquinolone, a class of antibiotics that target DNA gyrase.
Cross-Resistance Profile of this compound
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. For fluoroquinolones, this is commonly observed due to mutations in the drug's target, DNA gyrase. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various Mtb strains, including a susceptible wild-type and strains with known resistance-conferring mutations in the gyrA gene. This data illustrates a potential cross-resistance pattern with existing fluoroquinolones like moxifloxacin (B1663623).
| Mtb Strain | Genotype (gyrA mutation) | Moxifloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Interpretation |
| H37Rv | Wild-Type | 0.125 | 0.06 | Susceptible |
| Strain A | D94G | 2 | 1 | Resistant |
| Strain B | A90V | 2 | 1 | Resistant |
| Strain C | S95T | 0.5 | 0.25 | Intermediate Resistance |
| Strain D | No gyrA mutation | 0.125 | 4 | Resistant (Potential Efflux Mechanism) |
Table 1: Hypothetical MIC data for this compound against M. tuberculosis strains. This table showcases potential cross-resistance between moxifloxacin and this compound in strains with common gyrA mutations. A significant increase in MIC for resistant strains compared to the susceptible strain suggests cross-resistance[1].
Mechanisms of Cross-Resistance
The primary mechanism of cross-resistance among fluoroquinolones is the alteration of the drug target, DNA gyrase, which is essential for DNA replication[1]. Mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, can prevent the drug from binding effectively, leading to resistance to the entire class of drugs[1][2].
Beyond target modification, other mechanisms can contribute to cross-resistance, including:
-
Efflux Pumps: These are proteins in the bacterial cell membrane that can actively transport a wide range of structurally diverse compounds out of the cell, leading to low-level resistance[1][3]. Overexpression of these pumps can reduce the intracellular concentration of multiple drugs.
-
Drug-Activating Enzymes: While not the primary mechanism for fluoroquinolones, some antitubercular drugs are pro-drugs that require activation by mycobacterial enzymes. Mutations in these enzymes can lead to resistance[1].
Experimental Protocols
To evaluate the cross-resistance profile of a new antimycobacterial agent, the following experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Methodology:
-
Strain Selection: A panel of Mtb strains is selected, including a drug-susceptible reference strain (e.g., H37Rv) and clinical isolates with well-characterized resistance mutations.
-
Inoculum Preparation: Mtb cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Drug Dilution: A series of two-fold dilutions of the antimicrobial agent are prepared in a suitable liquid or solid medium (e.g., Middlebrook 7H9 broth or 7H11 agar).
-
Inoculation: The bacterial suspension is inoculated into the drug-containing media.
-
Incubation: The cultures are incubated at 37°C for several weeks.
-
Result Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth[1].
Whole-Genome Sequencing (WGS)
WGS is a powerful tool for identifying the genetic basis of drug resistance.
Methodology:
-
Strain Selection: Mtb strains exhibiting high MICs to the new agent are chosen for sequencing.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the resistant Mtb strains.
-
Library Preparation and Sequencing: The extracted DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference Mtb genome. Genetic variations, such as single nucleotide polymorphisms (SNPs), insertions, and deletions, are identified in genes known to be associated with drug resistance (e.g., gyrA, gyrB)[1].
Visualizations
The following diagrams illustrate key concepts in cross-resistance and its investigation.
Figure 1. Mechanism of Fluoroquinolone Action and Resistance. This diagram shows how fluoroquinolones inhibit DNA gyrase, and how mutations in gyrA/gyrB lead to resistance.
Figure 2. Experimental Workflow for Cross-Resistance Assessment. This flowchart outlines the key steps in evaluating the cross-resistance profile of a new antimycobacterial agent.
References
The Synergistic Power of Modern Antimycobacterial Agents: A Comparative Guide to Bedaquiline and Pretomanid Combinations
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has underscored the urgent need for novel therapeutic strategies. Combination therapy, which can enhance efficacy, reduce treatment duration, and prevent the development of resistance, is the cornerstone of modern tuberculosis treatment. This guide provides a comparative overview of the synergistic effects of two pivotal antimycobacterial agents, bedaquiline (B32110) and pretomanid (B1679085), when used in combination with other drugs.
Introduction to Bedaquiline and Pretomanid
Bedaquiline , a diarylquinoline, represents a novel class of antimycobacterial drugs. Its primary mechanism of action is the inhibition of the mycobacterial F1F0-ATP synthase, an essential enzyme for energy production within the bacterium.[1][2][3] This unique target distinguishes it from traditional anti-tuberculosis drugs.
Pretomanid , a nitroimidazole, is a prodrug that requires activation within the mycobacterial cell. Once activated, it exerts a dual mechanism of action: it inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, and it releases reactive nitrogen species that act as respiratory poisons, particularly effective against non-replicating or dormant bacilli.[4][5][6]
The synergistic potential of these agents when combined with other antimycobacterial drugs has been a key area of research, leading to the development of highly effective regimens such as BPaL (bedaquiline, pretomanid, and linezolid) and BPaLM (BPaL with moxifloxacin).[7][8][9]
Quantitative Analysis of Synergistic Effects
The following tables summarize the in vitro synergistic, additive, or antagonistic effects of bedaquiline and pretomanid in combination with other antitubercular drugs. The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug interaction, where a FICI of ≤ 0.5 typically indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism. Time-kill assays provide another dimension by measuring the rate of bacterial killing over time.
Table 1: In Vitro Synergy of Bedaquiline Combinations Against M. tuberculosis
| Combination | M. tuberculosis Strain(s) | Method | Key Findings | FICI (Range or Value) | Reference(s) |
| Bedaquiline + Clofazimine (B1669197) | M. avium, M. abscessus | Checkerboard | Additive to synergistic trend | 0.79 (mean for MAB), 0.97 (mean for MAC) | [10][11] |
| Bedaquiline + Moxifloxacin | XDR-TB isolates | Checkerboard | Primarily antagonistic | >4.0 in 70% of isolates | [12] |
| Bedaquiline + Gatifloxacin | XDR-TB isolates | Checkerboard | No antagonism observed | Not specified | [12] |
| Bedaquiline + Linezolid (B1675486) | XDR-TB isolates | Checkerboard | Primarily antagonistic | >4.0 in 65% of isolates | [12] |
| Bedaquiline + Delamanid | Drug-resistant clinical isolates | Checkerboard | Synergistic | ≤ 0.5 | [13] |
Table 2: In Vitro Synergy of Pretomanid Combinations Against M. tuberculosis
| Combination | M. tuberculosis Strain(s) | Method | Key Findings | FICI (Range or Value) | Reference(s) |
| Pretomanid + Clofazimine | H37Rv, 18b | Checkerboard | Additive to synergistic trend | Not specified | [14] |
| Pretomanid + Bedaquiline | H37Rv, 18b | Checkerboard | Additive to synergistic trend | Not specified | [14] |
| Pretomanid + Linezolid | H37Rv, 18b | Checkerboard | Additive to synergistic trend | Not specified | [14] |
Table 3: Bactericidal Activity from Time-Kill Assays
| Drug/Combination | M. tuberculosis Strain(s) | Key Findings | Log10 CFU Reduction | Reference(s) |
| Bedaquiline + Clofazimine | M. avium | Combination yielded a slight bactericidal effect compared to bacteriostatic effect of bedaquiline alone. | Not specified | [10] |
| BPaL Regimen (in vivo) | Murine model | Equivalent bactericidal effects to BPaS (Bedaquiline, Pretomanid, Spectinamide) regimen after 4 weeks. | Not specified | [9][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are outlines of the key experimental protocols used to generate the data presented above.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
-
Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted in a 96-well microtiter plate. One drug is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared, typically to a McFarland standard, and then diluted in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drugs, and wells with each drug alone, are included.
-
Incubation: The plates are sealed and incubated at 37°C for a specified period (e.g., 7-14 days).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. This is often done visually or using a colorimetric indicator like resazurin, which changes color in the presence of viable bacteria.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.
-
Preparation of Cultures: Log-phase cultures of M. tuberculosis are prepared in a suitable broth medium.
-
Drug Exposure: The cultures are exposed to the antimicrobial agent(s) at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any drug is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by plating serial dilutions onto solid agar (B569324) medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: Mechanism of Action of Bedaquiline.
Figure 2: Dual Mechanism of Action of Pretomanid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Inhibition of the F1F0-Type ATP Synthase Has Bactericidal Consequences on the Viability of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 6. tballiance.org [tballiance.org]
- 7. HEALTH BREAKTHROUGH: 'BPaL/M' Regimen Slashes Drug-Resistant TB Treatment Time from Two Years to Six Months | INAVIMED [inavimed.com]
- 8. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 9. citeab.com [citeab.com]
- 10. A bedaquiline/clofazimine combination regimen might add activity to the treatment of clinically relevant non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. No in vitro synergistic effect of bedaquiline combined with fluoroquinolones, linezolid, and clofazimine against extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the effect of clofazimine against Mycobacterium tuberculosis given alone or in combination with pretomanid, bedaquiline or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A modified BPaL regimen for tuberculosis treatment replaces linezolid with inhaled spectinamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety Profile of Antimycobacterial Agent-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel investigational compound, Antimycobacterial agent-5, against the current first-line treatments for Mycobacterium tuberculosis: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The following sections present comparative in vitro efficacy and cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the established mechanisms of action for the standard-of-care agents.
In Vitro Efficacy and Cytotoxicity
The antimycobacterial activity and mammalian cell cytotoxicity of this compound were evaluated in parallel with standard first-line antitubercular drugs. Efficacy was determined by the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv, while cytotoxicity was assessed by the half-maximal inhibitory concentration (IC50) against the Vero cell line, a standard model for mammalian cytotoxicity assessment.
Table 1: Comparative In Vitro Activity Against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| This compound | [Data for Agent-5] |
| Isoniazid | 0.03 - 0.06 |
| Rifampicin | 0.03 - 0.25 |
| Ethambutol | 0.25 - 2.0 |
| Pyrazinamide (at pH 5.5) | ~20 |
Table 2: Comparative Cytotoxicity in Vero Cells
| Compound | IC50 (µM) |
| This compound | [Data for Agent-5] |
| Isoniazid | > 1000 (Low toxicity) |
| Rifampicin | > 100 (Low toxicity)[1] |
| Ethambutol | [Data not consistently reported] |
| Pyrazinamide | [Data not consistently reported] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay provides a quantitative measure of the minimum concentration of a drug required to inhibit the growth of Mycobacterium tuberculosis. The methodology is based on the reduction of the Alamar Blue reagent by metabolically active cells, resulting in a color change from blue to pink.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase).
-
Sterile 96-well microplates.
-
Mycobacterium tuberculosis H37Rv culture.
-
Test compounds and standard drugs, serially diluted.
-
Alamar Blue reagent.
-
20% Tween 80 solution.
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a turbidity corresponding to a McFarland standard of 1. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Drug Dilution: Test compounds and standard drugs are serially diluted in 7H9 broth directly in the 96-well plates. A drug-free well serves as a growth control.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C.
-
Incubation: Plates are incubated for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.
-
Re-incubation: The plates are re-incubated for 24 hours.
-
Reading Results: A blue color in the well indicates no bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
MTT Assay for Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals.
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well plates.
-
Test compounds and standard drugs, serially diluted.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Vero cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds and standard drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Mechanisms of Action of Standard Treatments
The following diagrams illustrate the established signaling pathways and mechanisms of action for the first-line antitubercular drugs.
Caption: Mechanism of action for Isoniazid (INH).
Caption: Mechanism of action for Rifampicin (RIF).
Caption: Mechanism of action for Ethambutol (EMB).
Caption: Mechanism of action for Pyrazinamide (PZA).
Experimental Workflow
The following diagram outlines the general workflow for the initial screening and evaluation of novel antimycobacterial agents like this compound.
Caption: General workflow for antimycobacterial drug discovery.
References
Independent Verification of Results: A Comparative Guide to Leading Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The global challenge of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates a thorough understanding of the antimycobacterial agents in our arsenal. This guide provides an objective comparison of three cornerstone drugs—Isoniazid (B1672263), Rifampin, and Bedaquiline—supported by experimental data to aid in research and development efforts.
Executive Summary
This document details the mechanisms of action, comparative efficacy through quantitative data, and standardized experimental protocols for Isoniazid, Rifampin, and Bedaquiline. Each agent exhibits a distinct mode of action, targeting different essential pathways in Mycobacterium tuberculosis. Isoniazid disrupts cell wall synthesis, Rifampin inhibits transcription, and the newer agent, Bedaquiline, cripples cellular energy production. The provided data, summarized in comparative tables, underscores the potency of these drugs, while the detailed protocols offer a framework for reproducible in-vitro evaluation.
Comparative Efficacy of Antimycobacterial Agents
The in-vitro activity of antimycobacterial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize reported MIC values for Isoniaz-id, Rifampin, and Bedaquiline against various Mycobacterium tuberculosis strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis
| M. tuberculosis Strain | Method | Medium | MIC Range (µg/mL) | Reference |
| Wild-Type Isolates | 7H11 Agar | Middlebrook 7H11 | 0.25 - 1.0 | [1] |
| Wild-Type Isolates | MGIT 960 | Middlebrook 7H9 | 0.25 - 1.0 | [1] |
| H37Rv (ATCC 27294) | Broth Microdilution | Middlebrook 7H9-10% OADC | 0.03 - 0.12 | [2][3] |
| INH-Resistant | MYCOTB Plate | Not Specified | 2.0 - 4.0 (moderate) | [4][5] |
| Low-Level Resistant | Not Specified | Not Specified | 0.25 - 0.5 | [6] |
| High-Level Resistant | Not Specified | Not Specified | ≥1.0 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Rifampin against M. tuberculosis
| M. tuberculosis Strain | Method | Medium | MIC Range (µg/mL) | Reference |
| Wild-Type Isolates | 7H11 Agar | Middlebrook 7H11 | 0.25 - 1.0 | [1] |
| Wild-Type Isolates | MGIT 960 | Middlebrook 7H9 | 0.25 - 1.0 | [1] |
| MDR/RR Isolates | MYCOTB Plate | Not Specified | Borderline: 1.0 | [4][5][7] |
| M. tuberculosis | Not Specified | Not Specified | Breakpoint: 0.5 | [8] |
| MDR Strain | Not Specified | Not Specified | 1.0 - 4.0 | [9] |
Table 3: Minimum Inhibitory Concentration (MIC) of Bedaquiline against M. tuberculosis
| M. tuberculosis Strain | Method | Medium | MIC Range (µg/mL) | Reference |
| Wild-Type Strains | MGIT 960 | Not Specified | Mean: 0.65 (Median: 0.4) | [10] |
| H37Rv | Broth Microdilution | 7H9 Broth | 0.015 - 0.06 | [11] |
| H37Rv | Agar Dilution | 7H10 or 7H11 Agar | 0.015 - 0.12 | [11] |
| Pan-susceptible & Drug-resistant | REMA | 7H9 with supplements | 0.0039 - 0.25 | [12] |
| M. tuberculosis | Not Specified | Not Specified | MIC50: 0.03 | [13] |
| MDR, pre-XDR, XDR Isolates | Sensititre | Not Specified | Resistance rates vary | [14] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and pathways affected by these agents is crucial for overcoming resistance and developing novel therapies.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[15][16] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[15][17][18] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the long-chain fatty acids that are major components of the mycobacterial cell wall.[15][18] Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[15]
References
- 1. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 6. dovepress.com [dovepress.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 16. journals.ekb.eg [journals.ekb.eg]
- 17. go.drugbank.com [go.drugbank.com]
- 18. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Novel Antimycobacterial Agents: Pretomanid vs. Delamanid
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment, particularly for drug-resistant strains, has been significantly reshaped by the introduction of novel antimycobacterial agents. Among these, the nitroimidazoles have emerged as a critical class of drugs. This guide provides an objective, data-driven comparison between two key agents in this class: Pretomanid and Delamanid. Both are prodrugs with a similar core mechanism but exhibit important differences in preclinical and clinical profiles.
Mechanism of Action: A Shared Pathway with Subtle Divergences
Pretomanid and Delamanid are both bio-activated within Mycobacterium tuberculosis (M.tb) by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[1] This activation process generates reactive nitrogen species, including toxic nitric oxide, which leads to a dual mechanism of action:
-
Inhibition of Mycolic Acid Synthesis: The reactive metabolites disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1]
-
Respiratory Poisoning: Under anaerobic conditions, characteristic of dormant bacilli within granulomas, the generated nitric oxide acts as a respiratory poison, leading to cell death.[1]
While sharing this fundamental pathway, studies suggest that the two compounds bind differently to the Ddn enzyme.[1] This may account for observations of incomplete cross-resistance, where some M.tb isolates with mutations conferring resistance to one drug may retain susceptibility to the other.[1]
Head-to-Head Preclinical Performance: In Vitro Activity
A critical measure of an antibacterial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Preclinical head-to-head comparisons and individual studies consistently show that Delamanid has lower MIC values against M.tb compared to Pretomanid, indicating higher in vitro potency.[1][2]
Table 1: Comparative In Vitro Activity (MIC) against M. tuberculosis
| Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Findings & References |
| Pretomanid | 0.012 - 0.200 | Not Consistently Reported | Not Consistently Reported | Activity is maintained against drug-susceptible and most drug-resistant strains.[2] |
| Delamanid | 0.001 - 0.024 | 0.004 | 0.012 | Generally more potent in vitro than Pretomanid based on head-to-head comparisons.[2][3][4] |
| Bedaquiline | ≤0.008 - 0.25 | ~0.06 | ~0.125 | A diarylquinoline with a different mechanism (ATP synthase inhibition), serving as a novel agent benchmark.[5][6][7] |
Note: MIC values can vary based on the testing method (e.g., broth microdilution vs. agar (B569324) proportion) and the specific M.tb isolates studied.
Clinical Efficacy: The BPaL Regimen
While preclinical data provides a foundational comparison, clinical trial results are paramount. Pretomanid gained regulatory approval as part of the all-oral, six-month BPaL regimen, which combines Bedaquiline, Pretomanid, and Linezolid. This regimen has demonstrated high success rates in treating patients with highly drug-resistant forms of TB.
Table 2: Key Clinical Trial Outcomes for the BPaL Regimen (Pretomanid-Containing)
| Trial | Patient Population | Regimen | Treatment Duration | Favorable Outcome Rate (at 6 months post-treatment) | Key Adverse Events |
| Nix-TB | XDR-TB, Treatment-Intolerant/Non-responsive MDR-TB | Bedaquiline, Pretomanid , Linezolid (1200 mg) | 6 months | 90% | Peripheral neuropathy, myelosuppression (primarily linked to Linezolid). |
| ZeNix | XDR-TB, Pre-XDR-TB, Failed/Intolerant MDR-TB | Bedaquiline, Pretomanid , with varied Linezolid dose/duration | 6 months | 89% - 93% (across different Linezolid arms) | Reduced Linezolid-associated side effects with lower dosage/duration while maintaining high efficacy.[8][9] |
Direct head-to-head clinical trials comparing a Pretomanid-based regimen with a Delamanid-based regimen are not yet available. Delamanid has also shown efficacy in treating MDR-TB, but typically as part of longer, individually tailored regimens.
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies. Below are detailed protocols for key in vitro assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Media and Reagent Preparation:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC) is commonly used.
-
Antimicrobial Agent: A stock solution of the test agent (e.g., Pretomanid, Delamanid) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in the 7H9 broth in a 96-well microtiter plate.
2. Inoculum Preparation:
-
A culture of M. tuberculosis (e.g., the standard H37Rv strain) is grown to mid-log phase.
-
The bacterial suspension's turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the assay wells.
3. Assay Procedure:
-
The prepared microtiter plate containing the serially diluted drug is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria with no drug) and a negative control (medium only).
-
The plate is sealed and incubated at 37°C for 7 to 14 days, until visible growth is observed in the positive control well.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of M.tb.
-
Growth can be assessed visually or by using a viability indicator dye such as Resazurin. A color change from blue to pink indicates bacterial metabolic activity (growth). The MIC is the lowest drug concentration where the blue color is retained.[10]
Summary and Conclusion
Both Pretomanid and Delamanid are potent, novel nitroimidazoles that represent a significant advancement in the fight against drug-resistant tuberculosis.
-
Preclinical Potency: Head-to-head preclinical data indicates that Delamanid is more potent in vitro, exhibiting lower MIC values than Pretomanid.[1][2]
-
Clinical Application: Pretomanid has a robust clinical data package as a core component of the highly effective, short-course BPaL regimen for treating highly resistant TB. Clinical data for Delamanid is extensive but often involves longer, more complex background regimens.
-
Resistance: The potential for incomplete cross-resistance between the two agents is a significant finding, suggesting they could potentially be used sequentially or in alternative combinations in the face of emerging resistance.[1]
The choice between these agents in future regimen development will depend on a multitude of factors including companion drugs, patient-specific resistance profiles, safety, and the overarching goal of shortening and simplifying treatment for all forms of tuberculosis. Continued research and head-to-head clinical trials are necessary to fully delineate the optimal roles for each of these important new drugs.
References
- 1. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
"Antimycobacterial agent-5" statistical validation of findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three key antimycobacterial agents representing different classes of treatment for Mycobacterium tuberculosis: Isoniazid, a first-line synthetic drug; Moxifloxacin, a second-line fluoroquinolone; and Bedaquiline, a newer diarylquinoline with a unique mechanism of action. The following sections present a statistical validation of their findings through quantitative data, detailed experimental protocols, and visualizations of their mechanisms and experimental workflows.
Data Presentation: Comparative Efficacy
The in vitro efficacy of antimycobacterial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The table below summarizes the MIC ranges for Isoniazid, Moxifloxacin, and Bedaquiline against drug-susceptible and drug-resistant strains of M. tuberculosis.
| Antimycobacterial Agent | Class | Target | MIC Range (μg/mL) vs. Drug-Susceptible M. tuberculosis | MIC Range (μg/mL) vs. Multidrug-Resistant M. tuberculosis (MDR-TB) |
| Isoniazid | First-line | Mycolic acid synthesis (InhA) | 0.025 - 0.05 | > 1 (Resistance common) |
| Moxifloxacin | Second-line (Fluoroquinolone) | DNA gyrase (GyrA/GyrB) | 0.125 - 0.5 | 0.25 - 4 |
| Bedaquiline | Diarylquinoline | ATP synthase (AtpE) | 0.03 - 0.12 | 0.03 - 0.12 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standard method for determining the MIC of antimycobacterial agents against M. tuberculosis.
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis strains are cultured on Middlebrook 7H10 or 7H11 agar.
-
Colonies are harvested and suspended in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
The suspension is vortexed with glass beads to break up clumps.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 2 x 10⁸ colony-forming units (CFU)/mL. The final inoculum for the assay is diluted to ~5 x 10⁵ CFU/mL.
2. Preparation of Drug Dilutions:
-
Stock solutions of the antimycobacterial agents are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Serial two-fold dilutions of each drug are prepared in 7H9 broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared mycobacterial suspension.
-
The plates are sealed and incubated at 37°C in a humidified incubator.
4. Reading and Interpretation of Results:
-
After a defined incubation period (typically 7-14 days), the plates are read.
-
The MIC is determined as the lowest drug concentration that shows no visible growth. Visual inspection is common, and a growth indicator like Resazurin may be used for a colorimetric reading.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which Isoniazid, Moxifloxacin, and Bedaquiline exert their antimycobacterial effects.
Caption: Mechanism of action for Isoniazid.
Caption: Mechanism of action for Moxifloxacin.
Caption: Mechanism of action for Bedaquiline.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimycobacterial agent.
Caption: General workflow for MIC determination.
Safety Operating Guide
Navigating the Disposal of Antimycobacterial Agent-5: A Guide to Safe and Compliant Practices
The proper disposal of antimycobacterial agents is a critical component of laboratory safety and environmental responsibility. Improper handling of these compounds can pose risks to human health and contribute to environmental contamination. This guide provides essential, step-by-step procedures for the safe management and disposal of "Antimycobacterial agent-5."
It is important to note that "this compound" is not a universally recognized chemical identifier. Therefore, the following procedures are based on general best practices for the disposal of antimycobacterial and antibacterial compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the agent they are using and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.
Immediate Safety and Handling Precautions
Before handling any antimycobacterial agent, it is imperative to consult the compound's specific Safety Data Sheet (SDS) and adhere to all established laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory at all times to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat must be worn.[1]
-
Respiratory Protection: In cases of inadequate ventilation or when handling a powdered form of the agent, a certified respirator should be used.[1]
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
Quantitative Data Summary for Waste Disposal
The following table summarizes common categories of waste generated when working with antimycobacterial agents and the recommended disposal methods. These are general guidelines; specific procedures may vary based on the chemical properties of the agent and institutional protocols.
| Waste Type | Description | General Disposal Method | Key Considerations |
| Solid Waste | Contaminated consumables (e.g., weighing paper, pipette tips, gloves). | Collect in a designated, clearly labeled, and sealed hazardous waste container. | The container should be made of a material compatible with the chemical and kept closed when not in use.[1] |
| Liquid Waste | Unused solutions, contaminated solvents, or aqueous waste containing the agent. | Collect in a separate, leak-proof, and clearly labeled hazardous waste container.[1] | Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office. Crucially, do not dispose of liquid waste containing the agent down the drain. [1] |
| Used Culture Media | Liquid or solid media containing the antimycobacterial agent after use. | Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[2] | Autoclaving may not inactivate all agents; consult the agent's heat stability data. After inactivation, dispose of as chemical waste.[2][3] All positive TB cultures must be autoclaved before disposal.[4] |
| Contaminated Labware | Glassware and equipment that have come into contact with the agent. | Decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinse solvent as hazardous liquid waste. After the initial solvent rinse, wash the labware with soap and water.[1] | Ensure the chosen solvent is compatible with the antimycobacterial agent. |
| Sharps | Needles, syringes, or other sharp objects contaminated with the agent. | Collect in a designated sharps container for incineration. | Never dispose of sharps in regular lab bins.[5] |
Experimental Protocols for Disposal
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: If necessary, evacuate the immediate area.[1]
-
Protect: Wear appropriate PPE, including respiratory protection if the agent is a powder.[1]
-
Contain: Contain the spill using an inert absorbent material such as sand or vermiculite.[1][6]
-
Collect: Carefully collect the absorbent material and place it in a designated solid hazardous waste container.[1]
-
Clean: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and the institution's EHS office.[1]
Decontamination of Labware:
All labware that has been in contact with the antimycobacterial agent must be decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone).[1]
-
Collect Rinse: Collect the rinse solvent as hazardous liquid waste.[1]
-
Wash: After the solvent rinse, wash the labware with soap and water.[1]
Disposal Workflow
The proper disposal of antimycobacterial agents is critical to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the decision-making process for handling waste generated from work with these compounds.
References
Personal protective equipment for handling Antimycobacterial agent-5
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Antimycobacterial Agent-5. Adherence to these procedures is vital for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of research. Given that many antimycobacterial agents are potent compounds, this guide is based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3] A thorough risk assessment should be conducted for all procedures involving this agent to ensure appropriate safety measures are in place.[4][5]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a potent compound requiring stringent handling procedures to prevent exposure. Exposure to even minute quantities of such potent substances can present considerable health risks.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Inspect for tears or punctures before use. | To provide a robust barrier against skin contact. Double-gloving is a standard precaution when handling potent compounds.[6] |
| Lab Coat | Disposable, solid-front, back-closing gown. | To protect the body from splashes and contamination. A solid-front, back-closing gown offers superior protection compared to standard lab coats.[7][8] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | An N95 respirator or a Powered Air-Purifying Respirator (PAPR).[6] | Required when handling the agent as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To protect feet from spills and to prevent the tracking of contaminants outside the laboratory.[9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure and cross-contamination.[10]
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage in a designated containment area.
-
Store the agent in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area.
-
Consult the Safety Data Sheet (SDS) for specific storage temperature and incompatibility information.
2.2. Weighing and Preparation of Solutions (Step-by-Step)
-
Preparation: Before starting, ensure all necessary PPE is correctly donned. The work area, including the analytical balance, must be decontaminated.
-
Containment: All handling of powdered this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to control airborne particles.[11]
-
Dispensing:
-
Place a tared weigh boat on the analytical balance inside the containment unit.
-
Carefully dispense the powder, avoiding the creation of dust. Use a spatula and gently tap it to dislodge any remaining powder.
-
For solution preparation, add the solvent to the container with the weighed powder inside the containment unit.
-
-
Cleaning:
-
Immediately after weighing, clean the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down all surfaces of the containment unit with a suitable deactivating agent or cleaning solution.
-
Dispose of all contaminated wipes and disposable items in the designated hazardous waste container.
-
Disposal Plan
Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[12][13][14] All waste generated from handling this compound must be treated as hazardous waste.
Table 2: Waste Disposal Procedures for this compound
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, wipes, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures: Chemical Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and the spread of contamination.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. umresearch.um.edu.my [umresearch.um.edu.my]
- 5. aphl.org [aphl.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 7. Personal protective equipment and clothing | TB Knowledge Sharing [tbksp.who.int]
- 9. Personal Protective Equipment [PPE] Use in TB Lab Settings | Knowledge Base [ntep.in]
- 10. pharm-int.com [pharm-int.com]
- 11. uwlax.edu [uwlax.edu]
- 12. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 13. nccid.ca [nccid.ca]
- 14. dovepress.com [dovepress.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
